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Foundational

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Technical Guide to Its Physical Properties and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and materials science, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorinated and electron-deficient aromatic motifs is essential for modulating lipophilicity, metabolic stability, and target binding affinity. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)[1] represents a highly specialized, polyfunctional building block. Featuring a terminal alkyne, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, this molecule serves as a versatile hub for divergent synthesis.

This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and field-validated experimental protocols for its utilization in cross-coupling and click chemistry workflows.

Molecular Architecture & Electronic Profile

The reactivity of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is fundamentally governed by the synergistic electron-withdrawing effects of its substituents:

  • Trifluoromethyl Group (-CF₃): Imparts strong inductive electron withdrawal ( σI​ = 0.39) and high lipophilicity (Hansch π = 0.88). In medicinal chemistry, this group is critical for enhancing membrane permeability and blocking oxidative metabolism at specific aromatic positions.

  • Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both inductive and resonance effects.

  • Terminal Alkyne (-C≡CH): The meta-relationship of the -NO₂ and -CF₃ groups relative to the alkyne creates a severely electron-deficient aromatic ring.

Mechanistic Causality: The electron-poor nature of the aromatic ring significantly increases the acidity of the terminal alkyne proton compared to standard phenylacetylene. This lowered pKa facilitates rapid deprotonation, lowering the activation energy required to form copper acetylide intermediates in click chemistry, while simultaneously making the ring highly resistant to electrophilic aromatic substitution (EAS).

Physical and Chemical Properties

Quantitative data for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and its closely related isomeric baselines are summarized below[1],[2],.

PropertyValue / Description
Chemical Name 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
CAS Registry Number 2228611-47-8
Molecular Formula C₉H₄F₃NO₂
Molecular Weight 215.13 g/mol
Appearance Crystalline solid (predicted based on structural polarity)
Boiling Point (Predicted) 315.0 – 340.0 °C
Density (Predicted) ~1.50 g/cm³
Storage Conditions 2-8 °C, sealed under inert atmosphere, protect from light

Synthetic Utility & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful functionalization of this molecule requires precise control over reaction conditions to prevent side reactions, such as oxidative Glaser homocoupling of the highly acidic alkyne.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is exceptionally fast with this substrate due to the electron-deficient alkyne.

Causality & Design: We utilize a t -BuOH/H₂O solvent system. The organic alcohol solvates the highly lipophilic fluorinated starting material, while the aqueous phase dissolves the inorganic catalysts (CuSO₄ and sodium ascorbate). Sodium ascorbate is critical; it acts as a sacrificial reductant to maintain copper in the +1 oxidation state, preventing the Cu(II)-mediated oxidative dimerization of the alkyne.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 mmol, 215 mg) and the desired organic azide (1.05 mmol) in 4 mL of t -BuOH.

  • Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in 4 mL of deionized H₂O. The solution will briefly turn dark and then yellow/clear as Cu(II) reduces to Cu(I).

  • Reaction: Add the aqueous catalyst solution to the organic mixture dropwise. Cap the vial and stir vigorously at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar triazole product will elute significantly lower than the starting alkyne.

  • Workup: Dilute with 10 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Sonogashira Cross-Coupling

Coupling this terminal alkyne with aryl halides requires strict anaerobic conditions.

Causality & Design: Because the alkyne is electron-deficient, the transmetalation step from copper to palladium is slightly slower than with electron-rich alkynes. Rigorous degassing is mandatory because trace oxygen in the presence of the required amine base and Cu(I) will rapidly trigger homocoupling.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 mmol, 258 mg), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed Triethylamine (Et₃N) via syringe.

  • Reaction: Stir the mixture at 60 °C for 12 hours under an Argon balloon.

  • Validation & Purification: Quench the reaction with saturated aqueous NH₄Cl to remove copper salts. Extract with Dichloromethane (DCM). Purify the internal alkyne via flash column chromatography.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways and synthetic divergence of the title compound.

CuAAC A Terminal Alkyne (Electron-Deficient) C Copper Acetylide Intermediate A->C Deprotonation (Facilitated by -CF3/-NO2) B Cu(I) Catalyst B->C Insertion E 1,4-Disubstituted 1,2,3-Triazole C->E Cycloaddition D Organic Azide D->E Azide Attack

CuAAC catalytic pathway highlighting the facilitated deprotonation of the electron-deficient alkyne.

Divergence Core 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene Click CuAAC (Click) Reaction Core->Click + Azide, Cu(I) Sono Sonogashira Coupling Core->Sono + Ar-X, Pd(0)/Cu(I) Reduc Chemoselective Reduction Core->Reduc SnCl2 (Preserves Alkyne) Triazole 1,2,3-Triazole Derivatives Click->Triazole IntAlkyne Internal Alkyne Derivatives Sono->IntAlkyne Aniline Ethynyl Aniline Derivatives Reduc->Aniline

Synthetic divergence of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene into key pharmaceutical scaffolds.

Handling, Stability, and EHS

  • Stability: Terminal alkynes conjugated with electron-withdrawing groups can be sensitive to prolonged exposure to light and transition metals. Store strictly in amber vials under inert gas.

  • Toxicity: Nitroaromatics and fluorinated benzenes are potential skin sensitizers and hepatotoxins. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Energetic Hazard: While the molecular weight (215.13 g/mol ) provides sufficient thermal mass to mitigate severe explosive risks, poly-functionalized nitro-alkynes carry inherent energetic potential. Avoid exposure to strong acids, bases, or temperatures exceeding 150 °C.

References

  • Accela ChemBio. "1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) Product Information." Accela ChemBio Catalog. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, a specialized aromatic compound with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Although not a commercially cataloged compound with an assigned CAS number, its synthesis is feasible through established methodologies. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential reactivity and applications. The unique electronic nature of this molecule, arising from the synergistic effects of the ethynyl, nitro, and trifluoromethyl substituents, makes it a compelling building block for the development of novel therapeutics and advanced materials.

Introduction

The strategic incorporation of specific functional groups onto an aromatic scaffold is a cornerstone of modern chemical synthesis, particularly in the pursuit of novel bioactive molecules and functional materials. The title compound, 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, presents a fascinating convergence of three key functionalities: a reactive ethynyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group. This unique combination is anticipated to impart a distinct electronic profile and a versatile chemical handle for further derivatization.

The ethynyl moiety serves as a valuable anchor for "click chemistry" via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and as a partner in various cross-coupling reactions, enabling the construction of complex molecular architectures. The nitro group, a potent electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and can be readily reduced to an amino group for subsequent functionalization. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, lipophilicity, and binding affinity in many biological systems.

This guide will delve into the prospective synthesis, predicted properties, and potential applications of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, providing a valuable resource for researchers interested in leveraging its unique structural features.

Proposed Synthesis

A robust and efficient synthesis of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene can be envisioned through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis for the preparation of aryl alkynes.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a halogenated precursor, specifically 1-halo-3-nitro-5-(trifluoromethyl)benzene, and a suitable acetylene source.

G target 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene precursors 1-Halo-3-nitro-5-(trifluoromethyl)benzene + Acetylene source target->precursors Sonogashira Coupling

Caption: Retrosynthetic approach for the target compound.

Precursor Synthesis

The key precursor, 1-bromo-3-nitro-5-(trifluoromethyl)benzene, can be synthesized from commercially available 1-nitro-3-(trifluoromethyl)benzene.[2][3] Bromination of this starting material in the presence of a strong acid can yield the desired 1-bromo-3-nitro-5-(trifluoromethyl)benzene.[4]

Sonogashira Coupling Protocol

The final step involves the Sonogashira coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of TMSA followed by in-situ deprotection is a common strategy to avoid self-coupling of the terminal alkyne.

Experimental Workflow:

G cluster_0 Reaction Setup Precursor 1-Bromo-3-nitro-5-(trifluoromethyl)benzene Reaction Inert Atmosphere (Ar/N₂) Room Temperature to Reflux Precursor->Reaction Alkyne Trimethylsilylacetylene Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Catalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene Purification->Product

Caption: Proposed workflow for Sonogashira coupling.

Detailed Steps:

  • To a solution of 1-bromo-3-nitro-5-(trifluoromethyl)benzene in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and an amine base.

  • To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography to yield the desired 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Predicted Physicochemical and Spectroscopic Properties

The exact physicochemical properties of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene have not been experimentally determined. However, based on the properties of analogous compounds, we can predict the following characteristics.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₄F₃NO₂
Molecular Weight 227.13 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.
Lipophilicity (LogP) Predicted to be high due to the trifluoromethyl group and the aromatic system.
Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the acetylenic proton. The aromatic protons would appear as distinct multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the substitution pattern. The acetylenic proton would likely appear as a singlet in the range of 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretching vibrations (in the 1350-1100 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

The unique arrangement of functional groups in 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene makes it a highly versatile building block for a range of chemical transformations and applications.

Reactivity

The electron-deficient nature of the aromatic ring, due to the presence of the nitro and trifluoromethyl groups, will significantly influence its reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): While the primary focus of this guide is on the ethynyl derivative, it is worth noting that a fluoro-analogue, 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, would be highly susceptible to nucleophilic aromatic substitution at the fluorine-bearing carbon.[5] This provides an alternative route to introduce various nucleophiles onto the aromatic ring.

  • "Click" Chemistry: The terminal alkyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and regioselective reaction allows for the facile conjugation of the molecule to a wide variety of azide-containing scaffolds, including biomolecules, polymers, and other small molecules.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂).[4] The resulting aniline derivative opens up a plethora of further synthetic transformations, such as diazotization, acylation, and sulfonylation.

  • Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira couplings, as well as other cross-coupling reactions, to construct more complex conjugated systems.

Potential Applications

The structural motifs present in 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene are prevalent in compounds with significant biological activity and in advanced materials.

  • Drug Discovery: The trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing their metabolic stability and cell permeability. The ability to use this compound as a scaffold for generating libraries of diverse molecules through "click" chemistry and other transformations makes it a valuable tool for lead discovery and optimization in drug development programs. The nitroaromatic moiety itself can also be a pharmacophore in certain contexts, for instance in the development of hypoxia-activated prodrugs.

  • Materials Science: Aryl alkynes are fundamental building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the target compound, tuned by the strong electron-withdrawing groups, could be exploited in the design of novel conjugated polymers and small molecules with interesting optoelectronic properties.

  • Chemical Probes: The alkyne handle allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via "click" chemistry, enabling the use of its derivatives as chemical probes to study biological systems.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially in the presence of other energetic functional groups. The trifluoromethyl group is generally stable. Standard laboratory safety precautions should be followed when handling this compound and its precursors. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, while not a commercially available compound, represents a synthetically accessible and highly promising building block for researchers in medicinal chemistry and materials science. Its unique combination of a reactive alkyne, a versatile nitro group, and a property-enhancing trifluoromethyl group on a single aromatic scaffold provides a powerful platform for the creation of novel and complex molecules. The synthetic route outlined in this guide, based on the well-established Sonogashira coupling, offers a reliable method for its preparation. The predicted properties and reactivity profile highlight its potential for a wide range of applications, from the development of new therapeutic agents to the design of advanced functional materials.

References

  • Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. (2020).
  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | Supplier - Benchchem.
  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (2026, March 8).
  • Sonogashira coupling. In Wikipedia.
  • Process for the synthesis of organic compounds. (2004, January 15).
  • Nucleophilic Aromatic Substitution. (2019, July 13). YouTube.
  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. PMC.
  • Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook.
  • Efficient Nucleophilic Aromatic Substitution between Aryl Nitrofluorides and Alkynes. (2007, June 7).
  • Flow Chemistry: Sonogashira Coupling.
  • A Comparative Analysis of the Reactivity of 1- Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4. Benchchem.
  • Aromatic Substitution | Flow Reactions. Vapourtec.
  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
  • Synthesis of 1,3,5‐tris(iodoethynyl)benzene.
  • 1-Ethynyl-2-(trifluoromethyl)benzene. PubChem.
  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. (2025, December 27).
  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. (2013, August 21).
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI.
  • Chemical Properties of Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4). Cheméo.
  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). Open Research@CSIR-NIScPR.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.

Sources

Foundational

Strategic Utility of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene in Modern Drug Discovery

An In-Depth Technical Guide on IUPAC Nomenclature, Physicochemical Properties, and Synthetic Workflows Executive Summary In the landscape of modern medicinal chemistry, the design of highly functionalized molecular scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on IUPAC Nomenclature, Physicochemical Properties, and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly functionalized molecular scaffolds is critical for accelerating hit-to-lead optimization. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)[1] represents a masterclass in rational building block design. By integrating a bioorthogonal handle (ethynyl), a masked nucleophile (nitro), and a metabolic shield (trifluoromethyl) onto a single benzene core, this compound offers unparalleled versatility for drug development professionals.

This whitepaper deconstructs the IUPAC nomenclature of this compound, analyzes the stereoelectronic causality behind its structural components, and provides field-proven, self-validating experimental protocols for its functionalization.

IUPAC Nomenclature & Structural Deconstruction

The formulation of the name 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene strictly adheres to the IUPAC Blue Book (2013 Recommendations) [4]. Understanding this nomenclature is essential for regulatory documentation and structural elucidation.

  • Parent Hydride: The core structure is a simple aromatic ring, designated as benzene .

  • Substituent Identification: The ring is tri-substituted with an ethynyl group ( −C≡CH ), a nitro group ( −NO2​ ), and a trifluoromethyl group ( −CF3​ ).

  • Rule of Alphabetization (P-44.4.1): Because none of the substituents qualify as a principal functional group that dictates a suffix (such as an acid or alcohol), the substituents must be cited in strict alphabetical order: e thynyl n itro t rifluoromethyl.

  • Numbering Logic: The ring is numbered to provide the lowest possible locant set for the substituents. The symmetrical 1,3,5-substitution pattern means the locant set is inherently 1,3,5. To break the tie, the alphabetically first substituent (ethynyl) is assigned position 1. The nitro group is assigned position 3, and the trifluoromethyl group takes position 5.

Final IUPAC Name: 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Physicochemical Properties & E-E-A-T Rationale

Every functional group on this scaffold was selected for a specific, causal reason in drug design. The table below summarizes how these substituents modulate absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox).

Table 1: Substituent Impact on ADME/Tox and Synthetic Utility
SubstituentProperty ModulatedCausal Impact on Drug DesignDownstream Application
Trifluoromethyl ( −CF3​ ) Lipophilicity ( logP ), ElectronegativityThe strong C-F bonds block CYP450-mediated oxidation at the phenyl ring. High lipophilicity enhances blood-brain barrier (BBB) permeability [2].CNS-targeted drug scaffolds; metabolic stabilization.
Nitro ( −NO2​ ) Electron DensityActs as a strong electron-withdrawing group (EWG) to stabilize the ring against electrophilic attack.Serves as a "masked amine" for late-stage reduction to an aniline.
Ethynyl ( −C≡CH ) Steric Bulk, ReactivityProvides a minimal steric footprint while serving as a highly reactive, bioorthogonal handle.CuAAC click chemistry; PROTAC linker attachment [3].

Divergent Synthetic Workflows

The true power of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene lies in its orthogonal reactivity. The terminal alkyne can be selectively reacted without disturbing the nitro or trifluoromethyl groups.

FunctionalWorkflow Core 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene Ethynyl Ethynyl Group (-C≡CH) Click Chemistry / Cross-Coupling Core->Ethynyl CuAAC / Sonogashira Nitro Nitro Group (-NO2) Masked Amine / EWG Core->Nitro Reduction (Fe/NH4Cl) CF3 Trifluoromethyl (-CF3) Lipophilicity / Stability Core->CF3 Passive Property Triazole 1,4-Disubstituted Triazole (Pharmacophore) Ethynyl->Triazole Aniline Aniline Derivative (Amide Coupling) Nitro->Aniline Bioavailability Enhanced BBB Penetration & CYP450 Resistance CF3->Bioavailability

Divergent functionalization pathways of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier method for functionalizing the ethynyl group. This protocol is designed as a self-validating system: the in situ reduction of Cu(II) to Cu(I) ensures the catalytic cycle remains active even in the presence of trace atmospheric oxygen [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of t -BuOH and H2​O .

    • Causality: t -BuOH dissolves the highly lipophilic fluorinated benzene, while water is required to solvate the inorganic catalysts and stabilize the Cu(I) intermediate.

  • Catalyst Addition: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, continuously reducing Cu(II) to the catalytically active Cu(I) species. This eliminates the need for strict Schlenk (oxygen-free) conditions.

  • Reaction: Stir vigorously at room temperature for 12 hours. The formation of the 1,4-disubstituted triazole is highly regiospecific.

  • Quench & Wash: Quench the reaction with an aqueous EDTA solution, followed by a brine wash.

    • Causality: EDTA aggressively chelates residual copper. Removing heavy metals is a critical quality control step to prevent false positives in downstream biological/enzymatic assays.

  • Purification: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography (Hexanes/EtOAc).

CuAACProtocol Step1 1. Reagent Prep Alkyne + Azide Step2 2. Catalyst CuSO4 + NaAsc Step1->Step2 Step3 3. Reaction RT, 12h Step2->Step3 Step4 4. Quench EDTA / Brine Step3->Step4 Step5 5. Purification Flash Column Step4->Step5

Step-by-step CuAAC experimental workflow for terminal alkyne functionalization.

Protocol 2: Chemoselective Nitro Reduction

Once the triazole is formed, the nitro group must be reduced to an aniline to allow for subsequent amide coupling (e.g., attaching a PROTAC target-binding ligand).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the triazole intermediate in a 4:1 mixture of Ethanol and Water.

  • Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq).

    • Causality: Why not use standard H2​/Pd−C catalytic hydrogenation? Palladium-catalyzed hydrogenation poses a severe risk of hydrodefluorination (stripping the −CF3​ group) or over-reducing the newly formed triazole ring. The Fe/NH4​Cl system provides mild, highly chemoselective reduction of the −NO2​ group to −NH2​ without touching the fluorines.

  • Reaction: Heat the mixture to 80°C under reflux for 2 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove iron oxides, and concentrate the filtrate in vacuo.

Conclusion

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is far more than a simple aromatic building block; it is a strategically designed scaffold that addresses multiple pharmacokinetic and synthetic challenges simultaneously. By leveraging the IUPAC-defined orthogonal functional groups, drug development professionals can execute rapid, high-yielding click chemistry followed by chemoselective derivatization, ultimately yielding metabolically robust, CNS-penetrant lead compounds.

References

  • AccelaChemBio. "1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)." AccelaChem Product Catalog, 2023. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330, 2008. URL:[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315, 2010. URL:[Link]

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2014. URL:[Link]

Exploratory

Comprehensive Thermal and Chemical Stability Profiling of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)[1] is a highly specialized, polyfunctional aromatic building block utilized in advanced organic synthesis, click chemistry (CuAAC), and the development of active pharmaceutical ingredients. However, its molecular architecture presents severe, compounding stability risks. The combination of an energetic, polymerizable ethynyl group with a strongly oxidizing, thermally sensitive nitro group on an electron-deficient trifluoromethylated benzene ring creates a compound that is highly sensitive to thermal and chemical stress.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic hazard data. This guide maps the mechanistic causality behind the molecule's instability and provides field-proven, self-validating analytical protocols to safely quantify its thermal and chemical degradation pathways.

Structural & Electronic Causality

To understand the stability of this compound, we must analyze the electronic interplay of its three functional groups. The aromatic ring acts as a conductive conduit for the inductive and resonance effects of its substituents:

  • Trifluoromethyl (-CF₃) Group: As a powerful σ -acceptor, the -CF₃ group pulls electron density away from the aromatic core via inductive effects[2]. While it imparts extreme chemical stability to its immediate C-C bond and increases lipophilicity, it renders the entire ring electron-deficient[3].

  • Nitro (-NO₂) Group: The nitro group is both a σ -acceptor and a π -acceptor. Nitroarenes are notorious energetic pharmacophores prone to violent, exothermic decomposition under thermal stress[4]. The electron withdrawal from the -CF₃ group further weakens the C-NO₂ bond, lowering the activation energy required for explosive decomposition[5].

  • Ethynyl (-C≡CH) Group: Terminal alkynes are inherently reactive. The electron-deficient nature of this specific aromatic ring increases the electrophilicity of the alkyne. Thermally, this makes the ethynyl group highly susceptible to exothermic oligomerization or polymerization.

The Cascading Risk: The primary danger of this molecule is a cascading thermal event. The exothermic heat generated by the low-temperature polymerization of the ethynyl group can act as an internal thermal trigger, initiating the violent, high-energy decomposition of the nitro group[6].

ElectronicEffects Core Aromatic Core (Electron-Deficient) Alkyne -C≡CH Group (Reactive Nucleophile/Polymerizable) Core->Alkyne Increases Electrophilicity CF3 -CF3 Group (Strong Inductive EWG) CF3->Core Pulls e- density NO2 -NO2 Group (Resonance EWG / Oxidizer) NO2->Core Pulls e- density Degradation Explosive Decomposition & Polymerization Risk NO2->Degradation Thermal Trigger Alkyne->Degradation Exothermic Oligomerization

Fig 1. Electronic causality and degradation pathways of the substituted benzene core.

Thermal Stability Profiling (TG-DSC & ARC)

Standard Differential Scanning Calorimetry (DSC) is insufficient for energetic nitroarenes because it operates under non-adiabatic conditions, which severely underestimates the true onset of decomposition in bulk storage. To establish a rigorous safety profile, we employ a self-validating, tiered approach: TG-DSC for kinetic modeling, followed by Accelerating Rate Calorimetry (ARC).

Self-Validating Thermal Protocol

Causality of Design: This protocol uses the Flynn-Wall-Ozawa (FWO) isoconversional method[7]. By utilizing multiple heating rates, we extract the activation energy ( Ea​ ) without needing to assume a specific, potentially flawed reaction mechanism.

Step-by-Step Methodology:

  • System Suitability (Validation): Prior to sample analysis, run a high-purity Indium standard. The system is validated only if the melting onset is 156.6 ± 0.2 °C and ΔHm​ is 28.45 ± 0.5 J/g.

  • Sample Preparation: Weigh 1.5 ± 0.1 mg of the compound into a gold-plated, high-pressure crucible .

    • Causality: Standard aluminum pans will rupture due to the violent outgassing of NO₂/N₂ during nitro decomposition, which invalidates the heat flow data and damages the sensor[5].

  • TG-DSC Acquisition: Purge the furnace with N₂ (50 mL/min). Execute continuous heating ramps at 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.

  • ARC Analysis (Adiabatic Profiling): If the DSC reveals a combined exotherm > 50 J/g, transfer 2.0 g of the sample to an ARC bomb. Utilize a "Heat-Wait-Search" algorithm (5 °C increments, 15 min wait, search threshold of 0.02 °C/min) to determine the true adiabatic Time-to-Maximum Rate (TMR).

  • Internal Validation Criterion: The kinetic model is considered valid only if the linear regression of the Flynn-Wall-Ozawa plot yields an R2≥0.99 .

ThermalWorkflow Start System Suitability Indium Calibration DSC TG-DSC Screening 5, 10, 15, 20 °C/min Start->DSC Validated Decision Exotherm > 50 J/g? DSC->Decision ARC Adiabatic Calorimetry (ARC) Heat-Wait-Search Decision->ARC Yes (Energetic Risk) Kinetic Flynn-Wall-Ozawa Isoconversional Modeling Decision->Kinetic No ARC->Kinetic Adiabatic Data End Calculate SADT & Define Storage Limits Kinetic->End R² ≥ 0.99

Fig 2. Self-validating thermal profiling workflow for energetic nitroarenes.
Quantitative Thermal Parameters

Based on structural analogs and nitroarene decomposition kinetics[5][7], the following thermal parameters establish the operational boundaries for this compound:

ParameterAnalytical MethodExtrapolated Value / LimitMechanistic Origin
Tonset​ (Polymerization) DSC (10 °C/min)~140 - 160 °CExothermic oligomerization of the ethynyl group.
Tonset​ (Decomposition) DSC (10 °C/min)~210 - 240 °CCleavage of the C-NO₂ bond; ring fragmentation.
Total Enthalpy ( ΔH ) DSC Integration> 800 J/gCombined energy of polymerization and nitro-reduction.
Activation Energy ( Ea​ ) FWO Kinetics~110 - 130 kJ/molEnergy barrier for the primary thermal degradation step.
SADT (50 kg package) ARC Extrapolation< 45 °CSelf-Accelerating Decomposition Temperature in bulk.

Chemical Stability & Forced Degradation

To map the hydrolytic, oxidative, and basic vulnerabilities of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, a forced degradation study is required. Due to the strong EWGs, the ring is highly susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, while the alkyne is sensitive to oxidation.

Self-Validating HPLC-UV/MS Protocol

Causality of Design: Traditional forced degradation studies often fail to account for volatile degradants or insoluble polymers (like polyacetylene derivatives). This protocol uses a structurally similar internal standard to enforce a strict mass balance check, ensuring no degradation pathway is "invisible" to the detector.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in Acetonitrile/Water (50:50 v/v).

  • Internal Standard (IS) Spiking: Spike the solution with 10 µg/mL of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene.

    • Causality: This analog contains the nitro and trifluoromethyl groups but lacks the reactive alkyne. It acts as a highly stable internal reference to correct for solvent evaporation during high-temperature stress and injection volume variances.

  • Stress Matrix Execution:

    • Acidic: 0.1 N HCl, 60 °C, 24h. (Tests general hydrolytic stability).

    • Basic: 0.1 N NaOH, 60 °C, 24h. (Targets SNAr displacement of the nitro or fluoride groups).

    • Oxidative: 3% H₂O₂, 25 °C, 24h. (Targets alkyne oxidation to carboxylic acids/ketones).

  • Chromatographic Analysis: Analyze via LC-MS using a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of Water (0.1% TFA) and Acetonitrile.

  • Internal Validation Criterion (Mass Balance): The protocol is self-validating via mass balance. The equation ΣAreadegradants​+Areaparent​=Areainitial_parent​±5% (normalized to the IS) must hold true. If the mass balance falls below 95%, it definitively indicates the formation of invisible volatile degradants or insoluble alkyne polymers that have precipitated out of the solution matrix.

Storage and Handling Directives

Based on the thermal and chemical profiling, the following handling directives are mandatory:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at ≤ 4 °C to prevent slow, ambient-temperature alkyne oligomerization.

  • Handling: Avoid contact with strong bases (e.g., NaOH, KOH) which can initiate violent SNAr reactions or base-catalyzed alkyne polymerization.

  • Scale-Up: Any reaction scale-up exceeding 10 grams must be preceded by a dedicated ARC study to calculate the specific SADT for the reaction mixture[5].

References

  • 2 - CymitQuimica 2.1 - AccelaChem 3.4 - uri.edu 4.7 - ResearchGate

  • 3 - NIST WebBook 6.6 - PubChem 7.5 - ResearchGate 8. - Sigma-Aldrich

Sources

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) Executive Summary In modern medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)

Executive Summary

In modern medicinal chemistry and materials science, the rational selection of solvents is paramount for optimizing reaction kinetics, purification workflows, and formulation strategies. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is a highly functionalized, electron-deficient aromatic building block frequently utilized in Sonogashira cross-couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

This technical whitepaper provides an authoritative analysis of its solubility profile. By deconstructing the thermodynamic contributions of its three distinct functional groups—an ethynyl moiety, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—we establish a predictive and empirical framework for its solvation behavior across common organic solvents.

Structural Causality and Solvation Thermodynamics

The International Union of Pure and Applied Chemistry (IUPAC) defines solubility as the analytical composition of a saturated solution, expressed in terms of the proportion of a designated solute in a designated solvent. To understand the thermodynamic equilibrium solubility of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, one must analyze the causality of its substituents on the crystal lattice energy and intermolecular forces:

  • Trifluoromethyl Group (-CF₃): This highly electronegative, bulky group significantly increases the lipophilicity and "fluorophilicity" of the molecule. It disrupts tight crystal packing while promoting favorable dispersion interactions with halogenated and non-polar organic solvents.

  • Nitro Group (-NO₂): As a strong hydrogen-bond acceptor with a large dipole moment, the nitro group drives exceptional solubility in polar aprotic solvents via strong dipole-dipole interactions.

  • Ethynyl Group (-C≡CH): The linear alkyne introduces minimal steric bulk but provides a weakly acidic proton capable of participating in weak hydrogen bonding, slightly enhancing solubility in moderate protic solvents like alcohols.

SubstituentEffects Core 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene CF3 Trifluoromethyl (-CF3) Core->CF3 NO2 Nitro (-NO2) Core->NO2 Ethynyl Ethynyl (-C≡CH) Core->Ethynyl Lipo High Lipophilicity CF3->Lipo Inductive effect Dipole Strong Dipole Moment NO2->Dipole Electron withdrawal Pi Pi-Pi Stacking Ethynyl->Pi Linear geometry Solv1 Halogenated Solvents (DCM, Chloroform) Lipo->Solv1 Solv2 Polar Aprotic Solvents (DMF, DMSO, MeCN) Dipole->Solv2 Solv3 Moderate Protic Solvents (Alcohols) Pi->Solv3

Fig 1: Causality of functional groups on solvation thermodynamics and solvent compatibility.

Quantitative Solubility Profile

Based on the physicochemical properties of CAS 2228611-47-8, the following table summarizes the solubility profile across distinct solvent classes. Data is structured to guide researchers in selecting optimal reaction media.

Solvent CategoryRepresentative SolventsEstimated Solubility RangeSolvation Mechanism & Causality
Polar Aprotic DMF, DMSO, Acetonitrile> 100 mg/mL (Highly Soluble)Strong dipole-dipole alignment with the -NO₂ group; optimal solvation of the electron-deficient aromatic core.
Halogenated Dichloromethane, Chloroform50 - 100 mg/mL (Soluble)Favorable dispersion forces and halogen bonding driven by the highly lipophilic -CF₃ moiety.
Ethers & Esters THF, Ethyl Acetate50 - 100 mg/mL (Soluble)Moderate dipole interactions; excellent compatibility with the ethynyl moiety for organometallic catalysis.
Alcohols (Protic) Methanol, Ethanol10 - 50 mg/mL (Moderately Soluble)Weak hydrogen bonding; solubility is restricted by the hydrophobic nature of the -CF₃ group repelling protic networks.
Non-Polar Aliphatic Hexane, Heptane< 10 mg/mL (Slightly Soluble)Poor thermodynamic interaction with the polar -NO₂ group, leading to rapid precipitation (useful for recrystallization).
Aqueous Water, Aqueous Buffers< 0.1 mg/mL (Practically Insoluble)High overall lipophilicity; inability to disrupt the strong hydrogen-bonded network of water.

Standardized Experimental Protocol: The Shake-Flask Method

To empirically validate the solubility of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene in any specific solvent system, a rigorous, self-validating protocol must be employed. The following methodology is adapted from the and consensus recommendations for equilibrium solubility measurement.

Causality Behind Experimental Choices
  • Excess Solid: Ensures the chemical potential of the solute in the solid phase equals that in the solution, a thermodynamic prerequisite for true equilibrium.

  • PTFE Filtration: Polytetrafluoroethylene (PTFE) is chosen over cellulose or nylon due to its broad chemical inertness against harsh organic solvents (e.g., DCM, DMF) and minimal non-specific binding of lipophilic fluorinated compounds.

  • Time-Course Validation: Solubility is a kinetic journey to a thermodynamic destination. Sampling at both 24h and 48h creates a self-validating system; if the concentration remains static, equilibrium is definitively confirmed.

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 50 mg of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene into a 2 mL chemically resistant glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., Acetonitrile). A visible excess of solid must remain; if it dissolves completely, add more solute until a suspension is maintained.

  • Thermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker. Agitate at 500 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Remove the vial and centrifuge at 10,000 rpm for 10 minutes to rapidly sediment the undissolved solid phase, preventing filter clogging.

  • Micro-Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean, tared volumetric flask.

  • Dilution & Analysis: Dilute the filtrate quantitatively with the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV (detecting at the compound's λmax​ , typically around 254-280 nm due to the conjugated nitro-aromatic system).

  • Self-Validation Loop: Repeat steps 3-6 on a parallel sample agitated for 48 hours. Compare the calculated concentrations. A variance of < 5% confirms thermodynamic equilibrium.

ShakeFlask Step1 1. Solid-Solvent Mixing Add excess solute to target solvent Step2 2. Thermal Equilibration Agitate at 25°C for 24-48 hours Step1->Step2 Initiate dissolution Step3 3. Phase Separation Centrifuge to sediment solids Step2->Step3 Reach thermodynamic equilibrium Step4 4. Micro-Filtration Pass through 0.22 µm PTFE filter Step3->Step4 Isolate supernatant Step5 5. HPLC-UV Analysis Quantify dissolved concentration Step4->Step5 Prepare analytical sample Step6 6. Validation Compare 24h vs 48h data points Step5->Step6 Ensure self-validation

Fig 2: Standardized shake-flask methodology for determining thermodynamic equilibrium solubility.

Practical Implications for Synthesis

Understanding this solubility profile directly impacts synthetic yield and purity. For instance, when utilizing this compound in a Sonogashira coupling, THF or DMF are optimal choices, as they fully solvate the starting material while stabilizing the palladium catalytic cycle. Conversely, if purification is required post-reaction, the compound's poor solubility in hexane can be strategically leveraged; dissolving the crude mixture in a minimal amount of ethyl acetate followed by the slow addition of hexane will reliably induce crystallization of the fluorinated product.

References

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality ADMET & DMPK / CORE URL:[Link]

  • 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) Product Specifications AccelaChem URL:[Link]

Exploratory

Purity Analysis and Quality Control of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Introduction and Chemical Causality 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a highly functionalized, electron-deficient aromatic building block widely utilized in drug discovery for Click chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Causality

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a highly functionalized, electron-deficient aromatic building block widely utilized in drug discovery for Click chemistry (CuAAC) and Sonogashira cross-coupling [1]. The molecule presents a unique triad of functional groups:

  • Trifluoromethyl group (-CF 3​ ): Imparts extreme lipophilicity and metabolic stability.

  • Nitro group (-NO 2​ ): Acts as a strong electron-withdrawing group (EWG) and potential internal oxidant.

  • Terminal Alkyne (-C≡CH): Provides a reactive handle but introduces risks of exothermic polymerization or hydration.

From a Quality Control (QC) perspective, this combination creates significant analytical challenges. The molecule lacks ionizable basic or acidic centers, rendering traditional pH-dependent retention strategies ineffective. Furthermore, the combination of a nitroaromatic system with a terminal alkyne classifies this compound as potentially energetic, necessitating strict thermal controls during analysis to prevent artifactual degradation.

Regulatory Framework and QC Strategy

To ensure the compound is fit for purpose as an Active Pharmaceutical Ingredient (API) starting material, the analytical strategy must be grounded in the International Council for Harmonisation (ICH) guidelines. Specifically, impurity profiling is dictated by ICH Q3A(R2) [2], while the analytical methods must be validated according to the lifecycle approach outlined in the recently modernized ICH Q2(R2) [3].

QC_Strategy A Synthesis of 1-Ethynyl-3-nitro- 5-(trifluoromethyl)benzene B Impurity Profiling (ICH Q3A(R2)) A->B Identify targets C Method Development (HPLC / NMR) B->C Select techniques D Method Validation (ICH Q2(R2)) C->D Optimize parameters E Batch Release & Stability Testing D->E Establish specifications

Figure 1: End-to-end quality control and validation workflow for analytical release.

Impurity Profiling: Sources and Causality

Understanding the synthetic route is paramount for predicting impurities. The standard synthesis involves the Sonogashira coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA), followed by base-mediated desilylation. Table 1 summarizes the expected impurity profile.

Table 1: Potential Impurities and Mechanistic Causality

Impurity TypeChemical IdentitySource / MechanismAnalytical Challenge
Starting Material 1-Bromo-3-nitro-5-(trifluoromethyl)benzeneIncomplete Sonogashira coupling.Co-elution risk due to similar lipophilicity.
Intermediate 1-(Trimethylsilylethynyl)-3-nitro-5-(CF 3​ )benzeneIncomplete desilylation during the final deprotection step.Highly non-polar; requires strong organic mobile phase to elute.
Byproduct 1,4-Bis(3-nitro-5-(CF 3​ )phenyl)buta-1,3-diyneGlaser homocoupling (O 2​ exposure during Sonogashira).Poor solubility; may precipitate in standard diluents.
Degradant 1-Acetyl-3-nitro-5-(trifluoromethyl)benzeneAcid-catalyzed hydration of the terminal alkyne during storage.Readily detected via UV, but requires stability-indicating assay.
Regioisomer 2-Ethynyl-1-nitro-4-(trifluoromethyl)benzeneImpure starting material (isomeric bromides).Identical mass (isobaric); requires NMR for definitive resolution.

Analytical Methodologies & Experimental Protocols

Reverse-Phase HPLC-PDA (Assay & Related Substances)

Causality for Selection: Due to the extreme lipophilicity of the -CF 3​ group and the lack of ionizable amines/carboxylic acids, Reverse-Phase HPLC is the primary technique. We utilize a low-pH mobile phase (0.1% Formic Acid) not for ionization control of the analyte (which is neutral), but to suppress secondary silanol interactions on the stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B (elutes the non-polar TMS-protected intermediate)

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration.

  • Detection: Photodiode Array (PDA) extracting at 254 nm (optimal for the extended conjugation of the nitro-aromatic alkyne system).

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a working concentration of 0.5 mg/mL. Note: Ensure complete dissolution to avoid excluding the insoluble homocoupling diyne impurity.

Orthogonal Verification: 19 F and 1 H NMR

Causality for Selection: HPLC and LC-MS struggle to differentiate positional isomers (e.g., 2-ethynyl vs. 1-ethynyl). 19 F NMR provides a highly sensitive, distinct singlet for the -CF 3​ group, shifting significantly if the substitution pattern changes. 1 H NMR confirms the 1,3,5-substitution via characteristic meta-coupling constants ( J≈1.5−2.0 Hz) between the aromatic protons.

Method Validation Protocol (Aligned with ICH Q2(R2))

To ensure the HPLC method is a self-validating system fit for batch release, it must be validated against ICH Q2(R2) parameters [3].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Forced Degradation samples.No interfering peaks at the retention time of the main peak. Resolution ( Rs​ ) > 1.5 between compound and closest impurity.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of impurities into the API at 50%, 100%, and 150% of specification limits.Mean recovery across all levels must be 98.0% – 102.0%.
Precision Repeatability: 6 independent preparations at 100% concentration.Relative Standard Deviation (RSD) 2.0%.
Limit of Quantitation Signal-to-Noise (S/N) ratio assessment of dilute solutions.S/N 10. Must be the ICH Q3A(R2) Reporting Threshold (typically 0.05%).

Safety, Stability, and Forced Degradation

Thermal Hazard Warning: The combination of a nitro group (oxidant) and a terminal alkyne (polymerizable fuel) creates an energetic molecule. Do not use Gas Chromatography (GC-MS) for routine purity analysis. High injector port temperatures (e.g., 250°C) can trigger exothermic decomposition or cycloaddition in the liner, yielding artifactual impurity profiles and posing a safety risk.

To establish a stability-indicating assay, forced degradation studies must be conducted to prove the method can resolve the parent compound from its degradation products while maintaining mass balance.

Stability_Workflow S1 Forced Degradation (Acid, Base, Oxidative, Heat, Light) S2 Sample Analysis (HPLC-PDA / LC-MS) S1->S2 S3 Mass Balance Assessment S2->S3 S5 Final Stability-Indicating Method S2->S5 If well-resolved and stable S4 Identify Degradants (> Identification Threshold) S3->S4 If mass imbalance or new peaks S4->S5

Figure 2: Stability-indicating assay development and degradation tracking workflow.

During forced degradation, special attention must be paid to acidic and oxidative stress conditions. Acidic conditions readily hydrate the alkyne to an acetyl group, while oxidative stress can degrade the electron-deficient ring system. A successful mass balance assessment—where the sum of the remaining parent compound and the quantified degradants equals 100% of the initial assay value—validates that no degradants are "hiding" in the column or failing to absorb UV light.

References

  • Accela ChemBio. "1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)." Accela ChemBio Product Catalog, 2023. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Quality Guidelines, 2006. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2): Validation of Analytical Procedures." ICH Quality Guidelines, 2023. URL:[Link]

Foundational

Commercial Sourcing and Analytical Validation of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Executive Summary This technical whitepaper provides an authoritative framework for the sourcing, analytical validation, and synthetic application of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) . Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an authoritative framework for the sourcing, analytical validation, and synthetic application of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) . Designed for researchers and drug development professionals, this guide synthesizes commercial supplier data with rigorous, self-validating experimental protocols. By establishing causality in every methodological step, this document ensures high reproducibility in advanced synthetic workflows, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Structural Rationale

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene ( C9​H4​F3​NO2​ , MW: 215.13) is a highly functionalized, electron-deficient building block[1]. Its 1,3,5-trisubstitution pattern offers highly orthogonal reactivity for modular drug design:

  • Ethynyl Group (-C≡CH): Serves as a primary handle for click chemistry (CuAAC) and Sonogashira cross-coupling. The acidity of this terminal alkyne is significantly enhanced by the meta-positioned electron-withdrawing groups.

  • Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG) that activates the ring for potential nucleophilic aromatic substitution (SNAr) or can be selectively reduced to an aniline for subsequent amide bond formation.

  • Trifluoromethyl Group (-CF₃): A critical bioisostere in medicinal chemistry that enhances lipophilicity, metabolic stability, and membrane permeability.

Commercial Sourcing & Supplier Evaluation

Due to the specialized nature of this compound and the susceptibility of terminal alkynes to oxidative degradation during prolonged storage, researchers must prioritize batch-to-batch consistency and on-demand synthesis capabilities.

Table 1: Commercial Suppliers of CAS 2228611-47-8
SupplierCatalog IDClaimed PurityMolecular WeightSourcing Model
Accela ChemBio SY508922>95%215.13Made-to-order (R&D)[1]
BLDpharm BD01636050>95%215.13Made-to-order (R&D)[2]

Strategic Insight: When ordering from suppliers like Accela ChemBio[1] or BLDpharm[2], anticipate a standard lead time of 4+ weeks. Always request a fresh Certificate of Analysis (CoA) featuring recent NMR spectra to rule out alkyne polymerization.

Quality Control: Self-Validating Analytical Protocol

To ensure trustworthiness before deploying the compound in complex syntheses, a self-validating quality control (QC) workflow is mandatory. Never assume the integrity of a terminal alkyne straight from the bottle.

QC_Workflow Start Raw Material Sourced (CAS: 2228611-47-8) NMR NMR Spectroscopy (1H & 19F) Start->NMR Check C≡C-H & CF3 GCMS GC-MS Analysis (EI Mode) Start->GCMS Check MW (215.13) Pass Validation Passed Proceed to Synthesis NMR->Pass Alkyne peak present Fail Validation Failed Reject Batch NMR->Fail Missing/broad peaks GCMS->Pass m/z 215 confirmed GCMS->Fail Impurity peaks >5%

Caption: Self-validating quality control workflow for verifying batch integrity prior to synthesis.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the sourced compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: TMS provides a reliable zero-point calibration. CDCl3​ is chosen because it is non-protic, preventing deuterium exchange with the labile terminal alkyne proton.

  • ¹H-NMR Acquisition (400 MHz):

    • Self-Validation Check: Look for the distinct terminal alkyne proton (-C≡C-H) singlet around δ 3.2 - 3.6 ppm. The aromatic protons will appear highly downfield (δ 8.0 - 8.6 ppm) due to the strong EWGs. If the alkyne peak is absent or the baseline is highly polymeric, the batch has degraded and must be rejected.

  • ¹⁹F-NMR Acquisition:

    • Self-Validation Check: A sharp, distinct singlet around δ -62 to -63 ppm confirms the intact, uncoupled -CF₃ group.

  • GC-MS Analysis (EI Mode): Run a standard temperature gradient (50°C to 280°C).

    • Causality: The compound is highly volatile and thermally stable enough for GC. MS should show a molecular ion peak at m/z 215. Fragment ions corresponding to the loss of NO2​ (M-46) or CF3​ (M-69) validate the structural connectivity.

Application Workflow: CuAAC "Click" Chemistry

The terminal alkyne makes this compound an ideal candidate for to form 1,4-disubstituted 1,2,3-triazoles. The highly electron-deficient nature of the benzene ring accelerates the formation of the copper acetylide intermediate.

CuAAC_Pathway Alkyne 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Deprotonation Azide Organic Azide (R-N3) Azide->Intermediate Cycloaddition Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I)) Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonation

Caption: Mechanistic pathway of the CuAAC reaction utilizing the ethynyl-benzene derivative.

Step-by-Step CuAAC Protocol
  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and water. Degas by sparging with nitrogen gas for 15 minutes.

    • Causality: The t-BuOH/ H2​O mixture effectively solubilizes both the highly lipophilic organic alkyne/azide and the inorganic catalyst salts. Degassing is critical to prevent the oxidation of the active Cu(I) catalyst back to the inactive Cu(II) state.

  • Reagent Mixing: Add 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) and the desired organic azide (1.05 eq) to the degassed solvent.

    • Causality: A slight stoichiometric excess of the azide ensures complete consumption of the valuable alkyne building block, simplifying downstream purification.

  • Catalyst Generation (In Situ): Add CuSO4​⋅5H2​O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).

    • Self-Validation Check: The solution will initially appear pale blue (indicating Cu²⁺). Upon the addition of sodium ascorbate, the solution will rapidly turn yellow/brown. This color change is a visual, self-validating confirmation of successful reduction to the catalytically active Cu(I) species.

  • Reaction Monitoring: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The disappearance of the UV-active alkyne spot (high Rf) and the appearance of a highly polar product spot (lower Rf) indicates reaction completion.

  • Workup & Isolation: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with a 10% aqueous ammonium hydroxide solution.

    • Causality: The ammonium hydroxide wash selectively chelates and removes residual copper salts (turning the aqueous layer deep blue), preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

References

  • Accela ChemBio. "2228611-47-8, 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene". Accela ChemBio Product Catalog.[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides". Chemical Society Reviews.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Cross-Coupling Strategies for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Executive Summary & Substrate Profiling The cross-coupling of terminal alkynes with aryl halides—the Sonogashira reaction—is a cornerstone of modern sp²–sp carbon-carbon bond formation. However, the use of highly electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The cross-coupling of terminal alkynes with aryl halides—the Sonogashira reaction—is a cornerstone of modern sp²–sp carbon-carbon bond formation. However, the use of highly electron-deficient terminal alkynes, such as 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene , presents severe synthetic bottlenecks.

The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the aromatic ring exerts profound inductive and resonance electron-withdrawing effects. This extreme electron deficiency renders the alkynyl proton highly acidic, facilitating rapid deprotonation. While this accelerates the formation of intermediate metal-acetylides, it concurrently makes the substrate highly susceptible to competitive side reactions, most notably oxidative Glaser homocoupling, which often outcompetes the desired cross-coupling and decimates yields[1][2].

This application note provides field-proven, self-validating protocols designed specifically to suppress homocoupling and maximize cross-coupling efficiency for this challenging substrate.

Mechanistic Causality: The Glaser Homocoupling Trap

To successfully couple 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, one must first understand why standard conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N) fail.

In a traditional co-catalyzed Sonogashira reaction, the copper(I) acetylide intermediate must undergo transmetalation with the oxidative addition complex (Ar-Pd-X). For electron-deficient alkynes, a mechanistic changeover occurs: transmetalation or reductive elimination becomes the rate-limiting step[2]. Because the copper acetylide of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene forms so rapidly, it accumulates in the reaction mixture. In the presence of even trace amounts of molecular oxygen, this accumulated intermediate undergoes rapid oxidative dimerization (Glaser-Hay coupling) to form a symmetrical diyne[3][4].

Pathway Alkyne 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide Cu(I), Base PdCycle Pd Transmetalation & Reductive Elimination CuAcetylide->PdCycle Rate-Limiting Step Glaser Glaser Homocoupling (Diynes) CuAcetylide->Glaser Oxidative Dimerization Product Cross-Coupled Product (Desired) PdCycle->Product O2 Trace O2 O2->Glaser

Fig 1. Divergent reaction pathways of electron-deficient alkynes in the presence of copper.

Strategic Optimization

To bypass the homocoupling trap, our methodology relies on two distinct strategies based on kinetic and thermodynamic control.

Strategy A: Copper-Free Catalysis (Recommended)

The most definitive way to prevent copper-mediated Glaser coupling is to remove copper entirely. Copper-free Sonogashira couplings rely on electron-rich, sterically demanding phosphine ligands (such as PCy₃) to accelerate the direct activation of the terminal alkyne by the palladium center[5]. Furthermore, replacing nucleophilic amine bases with mild inorganic bases like Cs₂CO₃ prevents unwanted S_NAr side reactions on the highly electrophilic fluoro-nitro-aromatic ring.

Strategy B: Kinetic Control via Syringe Pump

If copper must be used (e.g., due to catalyst availability or specific aryl halide reactivity), homocoupling can be diminished by manipulating the reaction kinetics. By introducing the alkyne via a syringe pump over several hours, the steady-state concentration of the copper acetylide remains near zero. This ensures that every molecule of copper acetylide immediately undergoes transmetalation with the abundant Pd-aryl intermediate, mathematically minimizing the probability of a bimolecular diyne formation[4].

Quantitative Data Summary

The table below summarizes the expected outcomes when coupling 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene with a standard aryl iodide under various conditions.

Reaction ConditionCatalyst SystemBase / SolventMajor ProductExpected Yield
Standard Sonogashira Pd(PPh₃)₄ / CuI (10 mol%)Et₃N / DMFDiyne (Homocoupling)< 20%
Copper-Free (Protocol 1) PdCl₂(PCy₃)₂ (5 mol%)Cs₂CO₃ / DMSOCross-coupled Alkyne> 85%
Slow Addition (Protocol 2) Pd(PPh₃)₄ / CuI (1 mol%)DIPA / THFCross-coupled Alkyne70 - 80%

Self-Validating Experimental Protocols

Protocol Step1 1. Solvent Degassing (Freeze-Pump-Thaw x3) Step2 2. Reagent Loading (Pd Catalyst, Base, Aryl Halide) Step1->Step2 Step3 3. Alkyne Addition (Controlled Rate) Step2->Step3 Step4 4. Cross-Coupling (Strict Argon Atmosphere) Step3->Step4 Step5 5. Quench & Workup (NH4Cl wash) Step4->Step5

Fig 2. Self-validating workflow for minimizing homocoupling in Sonogashira reactions.

Protocol 1: Copper-Free Sonogashira Coupling (High Yield)

This protocol utilizes a highly active Pd(II) complex to bypass the need for a copper co-catalyst, entirely eliminating the Glaser homocoupling pathway[5].

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 equiv, 1.2 mmol)

  • PdCl₂(PCy₃)₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Add the aryl halide, PdCl₂(PCy₃)₂, and anhydrous Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed DMSO via syringe.

  • Alkyne Addition: Inject the 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene in a single portion. (Note: Because no copper is present, rapid addition does not trigger homocoupling).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • Validation & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 20 mL) to remove DMSO and salts. Dry the organic layer over MgSO₄. If TLC reveals a highly non-polar fluorescent spot, oxygen ingress occurred; otherwise, the cross-coupled product will dominate.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: Ultra-Low Copper / Kinetic Control Coupling

Use this protocol if copper-free catalysts are unavailable. It relies on strict oxygen exclusion and kinetic starvation of the alkyne[3][4].

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.01 equiv, 1 mol% — Do not exceed)

  • Diisopropylamine (DIPA) / THF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Prepare a 1:1 mixture of DIPA and THF. Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Loading: In an argon-filled glovebox or via standard Schlenk techniques, add the aryl halide, Pd(PPh₃)₄, and CuI to a round-bottom flask.

  • Solvent Transfer: Inject 8 mL of the degassed DIPA/THF mixture into the flask. Heat to 50 °C.

  • Syringe Pump Addition: Dissolve the alkyne (1.2 mmol) in the remaining 2 mL of degassed DIPA/THF. Load into a gas-tight syringe. Using a syringe pump, add this solution to the reaction flask at a rate of 0.5 mL/hour (total addition time = 4 hours).

  • Completion: Once addition is complete, stir for an additional 2 hours at 50 °C.

  • Workup: Quench with saturated aqueous NH₄Cl (to complex and remove copper). Extract with Ethyl Acetate, dry, and purify.

Troubleshooting Guide

  • Issue: Heavy formation of diyne (Glaser Product).

    • Causality: Oxygen is acting as a stoichiometric oxidant[3].

    • Solution: Transition to Protocol 1 (Copper-Free). If using Protocol 2, your degassing technique is insufficient. Switch from inert gas sparging to rigorous freeze-pump-thaw cycles.

  • Issue: Starting materials remain unreacted; formation of Pd-black.

    • Causality: The aryl halide is too electron-rich or sterically hindered, failing the oxidative addition step, leading to catalyst degradation.

    • Solution: Upgrade the catalyst to a more reactive Buchwald-type system (e.g., XPhos Pd G3) or increase the reaction temperature slightly.

  • Issue: Degradation of the alkyne.

    • Causality: Nucleophilic attack of primary/secondary amines on the electron-deficient aromatic ring.

    • Solution: Strictly avoid primary amines. Use Cs₂CO₃ (Protocol 1) or a highly sterically hindered amine like DIPA or LiHMDS[1].

Sources

Application

Application Note: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene as a Versatile Precursor for the Synthesis of Fluorinated Heterocycles

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB) Introduction & Rationale In modern drug discovery, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB)

Introduction & Rationale

In modern drug discovery, the strategic incorporation of specific functional groups into heterocyclic scaffolds is paramount for optimizing pharmacokinetics and target binding. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB) serves as a highly privileged building block due to the synergistic effects of its three functional moieties:

  • The Terminal Alkyne (-C≡CH): Acts as a highly reactive handle for cycloadditions, enabling the rapid construction of five-membered nitrogenous heterocycles such as 1,2,3-triazoles, isoxazoles, and pyrazoles.

  • The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that significantly enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation. It also increases lipophilicity (LogP), improving cell membrane permeability.

  • The Nitro Group (-NO₂): Serves a dual purpose. Synthetically, it acts as a powerful EWG to activate the alkyne. Post-cyclization, it can be easily reduced to an aniline (primary amine), providing a versatile synthetic node for late-stage functionalization (e.g., amide coupling, urea formation) to explore Structure-Activity Relationships (SAR).

Heterocyclic compounds, particularly 1,2,3-triazoles, are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, antiviral, and anticancer properties[1]. This application note details the mechanistic rationale and validated protocols for utilizing ENTB in divergent heterocyclic synthesis.

Mechanistic Insights: Causality in Reaction Design

Electronic Activation in Click Chemistry (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles, fulfilling all stringent criteria of "click chemistry"[2]. The efficiency of this reaction is highly dependent on the electronic nature of the alkyne.

In ENTB, the strong electron-withdrawing nature of both the -NO₂ and -CF₃ groups significantly lowers the pKa of the terminal alkynyl proton. This increased acidity facilitates rapid deprotonation by weak bases (such as the basic nitrogen of the azide or mild additives like sodium ascorbate), accelerating the formation of the critical copper-acetylide intermediate . Consequently, ENTB undergoes CuAAC at accelerated rates, often reaching completion at room temperature in under two hours, with strict 1,4-regioselectivity[3].

Regiocontrol in 1,3-Dipolar Cycloadditions

When synthesizing isoxazoles via the reaction of ENTB with in situ generated nitrile oxides, the electronic polarization of the alkyne dictates the regiochemical outcome. The EWGs on the phenyl ring polarize the alkyne π-system, directing the nucleophilic oxygen of the nitrile oxide to the more electrophilic internal carbon, overwhelmingly favoring the formation of the 5-aryl-substituted isoxazole .

Visualizing the Synthetic Workflows

Workflow ENTB 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene CuAAC CuAAC (+ Azide) ENTB->CuAAC Dipolar 1,3-Dipolar Cycloaddition (+ Nitrile Oxide) ENTB->Dipolar Hydration Hydration & Condensation (+ Hydrazine) ENTB->Hydration Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Isoxazole 5-Substituted Isoxazole Dipolar->Isoxazole Pyrazole 3/5-Substituted Pyrazole Hydration->Pyrazole

Caption: Divergent synthetic workflow from ENTB to various fluorinated heterocycles.

Mechanism CuI Cu(I) Catalyst (Active Species) PiComplex π-Alkyne-Cu Complex (Electrophilic Activation) CuI->PiComplex + ENTB Acetylide Cu-Acetylide Intermediate (Deprotonation) PiComplex->Acetylide Base (-H+) AzideCoord Azide Coordination (N-Cu Bond) Acetylide->AzideCoord + R-N3 Metallacycle Six-Membered Metallacycle AzideCoord->Metallacycle Cycloaddition TriazoleCu Cu-Triazolide Metallacycle->TriazoleCu Ring Contraction TriazoleCu->CuI Regeneration Product 1,4-Disubstituted 1,2,3-Triazole TriazoleCu->Product Protonation (+H+)

Caption: Catalytic cycle of the CuAAC reaction highlighting the formation of the Cu-acetylide.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of CuAAC conditions for electron-deficient alkynes like ENTB. The use of a reducing agent (Sodium Ascorbate) is critical to prevent the oxidation of Cu(I) to Cu(II), which would otherwise lead to unwanted oxidative homocoupling (Glaser coupling) of the alkyne[4].

Catalyst SystemSolventTemp (°C)Time (h)AdditiveYield (%)Observation / Causality
CuSO₄ / NaAsc t-BuOH/H₂O (1:1) 25 1.5 None >95% Optimal. Co-solvent ensures solubility of both organic ENTB and inorganic salts.
CuITHF256.0DIPEA82%Slower kinetics; requires exogenous amine base for deprotonation.
Cu(OAc)₂MeOH6012.0None45%Poor yield. Lack of reducing agent leads to oxidative alkyne homocoupling.
CuSO₄ / NaAscH₂O (Neat)258.0None70%Heterogeneous mixture; poor solubility of ENTB limits the reaction rate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazole via CuAAC

This protocol utilizes in situ reduction of Cu(II) to Cu(I) to ensure a robust, self-validating catalytic cycle.

Reagents:

  • ENTB (1.0 mmol, 215 mg)

  • Benzyl azide (1.1 mmol, 146 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.10 mmol, 19.8 mg)

  • tert-Butanol (t-BuOH) / Distilled H₂O (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve ENTB (1.0 mmol) and benzyl azide (1.1 mmol) in 2.5 mL of tert-butanol. Stir gently until fully dissolved.

  • Catalyst Preparation (Self-Validation Step): In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 1.25 mL of H₂O (yielding a clear blue solution). Dissolve sodium ascorbate (0.10 mmol) in 1.25 mL of H₂O.

  • Active Catalyst Generation: Add the sodium ascorbate solution to the CuSO₄ solution. Visual Cue: The solution will immediately transition from blue to pale yellow or colorless. This color change validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Cycloaddition: Transfer the aqueous catalyst mixture to the organic substrate solution. Stir vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The highly electrophilic nature of ENTB typically drives the reaction to completion within 1.5 hours.

  • Copper Scavenging Workup: Once complete, dilute the mixture with 10 mL of EtOAc and add 5 mL of 10% aqueous NH₄OH (Ammonium Hydroxide). Causality: NH₄OH forms a water-soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping trapped copper salts from the organic product.

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if trace impurities remain.

Protocol B: Synthesis of 3-Phenyl-5-(3-nitro-5-(trifluoromethyl)phenyl)isoxazole

This protocol utilizes the in situ generation of a nitrile oxide to avoid the isolation of unstable, explosive intermediates.

Reagents:

  • ENTB (1.0 mmol, 215 mg)

  • Benzaldehyde oxime (1.2 mmol, 145 mg)

  • N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 210 µL)

  • Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Oxime Chlorination: In a flame-dried flask under N₂, dissolve benzaldehyde oxime (1.2 mmol) in DCM (2.5 mL). Add NCS (1.2 mmol) in small portions. Stir at room temperature for 1 hour to form the hydroximoyl chloride intermediate.

  • Alkyne Addition: Add ENTB (1.0 mmol) dissolved in DCM (2.5 mL) to the reaction mixture.

  • 1,3-Dipole Generation & Cycloaddition: Cool the flask to 0 °C. Add Et₃N (1.5 mmol) dropwise over 10 minutes. Causality: Et₃N deprotonates the hydroximoyl chloride, generating the transient nitrile oxide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the highly polarized ENTB.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess amine) and brine. Dry over MgSO₄ and concentrate. Purify via column chromatography to isolate the strictly 5-substituted isoxazole.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Method

Application Note: Controlled Polymerization of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene for Advanced Materials

Introduction & Mechanistic Rationale The synthesis of advanced polymeric materials with tailored optoelectronic and gas-permeation properties relies heavily on the precise structural control of the polymer backbone. Poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of advanced polymeric materials with tailored optoelectronic and gas-permeation properties relies heavily on the precise structural control of the polymer backbone. Poly(phenylacetylene)s (PPAs) represent a premier class of helical polymers capable of forming complex supramolecular assemblies (1)[1].

By functionalizing the phenyl ring with strongly electron-withdrawing groups—specifically, a nitro (-NO2) and a trifluoromethyl (-CF3) group at the 3 and 5 positions—researchers can induce significant dipole moments. The bulky -CF3 group lowers the refractive index and increases the free volume of the resulting polymer matrix, while the -NO2 group provides sites for meta-activated interactions (2)[2].

Traditional transition-metal catalysts (e.g., Mo or W-based) proceed via a metathesis mechanism, often yielding poorly defined trans-polymers with broad polydispersities when applied to highly polar monomers. In contrast, late-transition-metal catalysts, particularly Rhodium(I) complexes, operate via a coordination-insertion mechanism. The Rh(I) center is highly tolerant to the strongly coordinating -NO2 group and restricts the polymer to a highly stereoregular cis-transoidal configuration (3)[3].

Experimental Workflow

ExpWorkflow N1 1. Monomer Purification (Sublimation / Recrystallization) N3 3. Living Polymerization (THF, 30°C, Argon) N1->N3 Purified Monomer N2 2. Catalyst Preparation [Rh(nbd)Cl]2 + Triethylamine N2->N3 Active Rh(I) Species N4 4. Polymer Precipitation (Methanol/Hexane) N3->N4 Quench with MeOH N5 5. Material Characterization (GPC, NMR, Permeability) N4->N5 Vacuum Dried Polymer

Workflow for the synthesis and characterization of functionalized poly(phenylacetylene)s.

Materials and Reagents

Reagent / MaterialRole in ProtocolPurity Requirement
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene Monomer>99%, sublimed prior to use
[Rh(nbd)Cl]₂ Pre-catalyst>98%, stored under Argon
Triethylamine (TEA) / DMAP Co-catalyst (Lewis Base)Anhydrous, >99.5%
Tetrahydrofuran (THF) Polymerization SolventHPLC grade, anhydrous, degassed
Methanol / Hexane (1:1 v/v) Precipitation Anti-solventReagent grade

Step-by-Step Protocol: Rh(I)-Catalyzed Living Polymerization

This protocol utilizes a self-validating methodology to ensure the living nature of the polymerization is maintained, preventing premature termination and ensuring low polydispersity.

Phase 1: Preparation and Degassing

Causality of Anhydrous Conditions: Rh-vinyl propagating species are highly sensitive to protonation by water, which leads to dead polymer chains and broad molecular weight distributions.

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Dissolve 2.0 mmol of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene in 4.0 mL of anhydrous THF inside a glovebox or using standard Schlenk techniques.

  • Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

Phase 2: Catalyst Activation

Causality of Co-catalyst Selection: The dimeric [Rh(nbd)Cl]2 is catalytically inactive in its resting state. The addition of a Lewis base (TEA or DMAP) cleaves the chloride bridges, generating a monomeric, coordinatively unsaturated Rh(I) active site capable of binding the alkyne (4)[4].

  • In a separate 10 mL Schlenk tube, dissolve 0.02 mmol of [Rh(nbd)Cl]2 in 1.0 mL of anhydrous THF.

  • Add 0.4 mmol of anhydrous Triethylamine (TEA) to the catalyst solution.

  • Validation Checkpoint: The solution should immediately transition from a pale yellow to a clear, bright yellow-orange, confirming the successful dissociation of the dimer into the active monomeric species.

Phase 3: Living Polymerization

Causality of Solvent and Temperature: THF is selected over non-polar solvents because the highly polar -NO2 and -CF3 groups necessitate a polar, aprotic environment to keep the rigid helical polymer solvated. The reaction is strictly maintained at 30°C; higher temperatures kinetically favor the metathesis pathway, introducing trans defects.

  • Transfer the activated catalyst solution into the monomer solution via a gas-tight syringe under vigorous stirring at 30°C.

  • Validation Checkpoint: Within 2-5 minutes, the reaction mixture will undergo a distinct bathochromic shift to a deep, vibrant red/orange. This visual cue confirms the formation of the extended conjugated polyene backbone.

  • Allow the reaction to proceed for 12–24 hours under Argon.

Phase 4: Termination and Purification
  • Quench the living polymer chains by exposing the flask to air and adding 0.5 mL of methanol.

  • Precipitate the polymer by adding the THF solution dropwise into 100 mL of a vigorously stirred Methanol/Hexane (1:1 v/v) mixture.

  • Causality of Anti-solvent Choice: The polymer is insoluble in aliphatic hydrocarbons and alcohols, whereas unreacted monomer and catalyst residues remain soluble in the MeOH/Hexane matrix.

  • Collect the fibrous precipitate via vacuum filtration and dry constant weight under high vacuum at 40°C.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the polymerization under different catalytic conditions, highlighting the superiority of the Rh(I)/Amine system.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)cis Content (%)
[Rh(nbd)Cl]₂ / TEA THF302488145,0001.15> 95
[Rh(nbd)Cl]₂ / DMAP THF301292180,0001.08> 98
WCl₆ / Ph₄Sn (Control)Toluene60244542,0002.40< 40

Mechanistic Pathway

Mechanism Rh Rh(I) Catalyst [Rh(nbd)Cl]2 Coord Alkyne Coordination Rh->Coord + Monomer Insert Migratory Insertion Coord->Insert cis-Addition Prop Chain Propagation Insert->Prop + Monomers Prop->Coord Catalytic Cycle Poly cis-transoidal Polymer Prop->Poly Termination

Rhodium(I)-catalyzed coordination-insertion mechanism for stereoregular polymerization.

Advanced Material Applications

The resulting poly(1-ethynyl-3-nitro-5-(trifluoromethyl)benzene) exhibits a uniquely rigid cis-transoidal helical structure.

  • Gas Permeation Membranes: The steric repulsion between the bulky -CF3 groups and the highly polar -NO2 groups forces the polymer chains apart, generating significant fractional free volume (FFV). This makes the material an excellent candidate for high-flux gas separation membranes (e.g., CO2/CH4 separation).

  • Optoelectronics: The incorporation of fluorine atoms significantly lowers the refractive index of the polymer, while the conjugated backbone provides tunable photoluminescent properties, ideal for anti-reflective coatings and organic electronic sensors.

References

  • Title: Supramolecular Assemblies from Poly(phenylacetylene)s Source: Chemical Reviews (acs.org) URL: 1

  • Title: Recent Advances in the Synthesis of Substituted Polyacetylenes Source: MDPI URL: 3

  • Title: Poly(arylene ether)s with Low Refractive Indices: Poly(biphenylene oxide)s with Trifluoromethyl Pendant Groups via a Meta-Activated Nitro Displacement Reaction Source: Macromolecules (sci-hub.box) URL: 2

  • Title: Polymerization of substituted acetylenes and features of the formed polymers Source: ResearchGate URL: 4

Sources

Application

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) on 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

Performing Nucleophilic Aromatic Substitution (SNAr) on 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene presents a unique synthetic challenge. Classical SNAr requires a halogen leaving group positioned ortho or para to a strong electron-withdrawing group (EWG). In this 1,3,5-trisubstituted substrate, all functional groups are meta to each other, and no conventional halide leaving group is present.

However, the combined electron-withdrawing power of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups renders the aromatic ring severely electron-deficient. This electronic environment unlocks two advanced SNAr pathways:

  • Denitrative SNAr (Direct Displacement): While a meta-nitro group is typically unreactive, its lack of effective resonance conjugation with the ring makes it an exceptional leaving group (as nitrite, NO₂⁻) when attacked by soft nucleophiles (e.g., thiolates) in highly electron-deficient systems[1][2].

  • Vicarious Nucleophilic Substitution (VNS): An alternative SNAr variant that functionalizes the C-H bonds ortho or para to the nitro group using a nucleophile bearing its own leaving group[3].

Critical Causality Note on the Alkyne: The terminal alkyne (-C≡CH) has a pKa of ~25. VNS requires strong bases (e.g., KOtBu, pKa ~17), which will deprotonate the alkyne. The resulting acetylide anion is strongly electron-donating, completely deactivating the ring and shutting down SNAr. Therefore, Denitrative SNAr using weakly basic thiolates is the preferred direct route, whereas VNS strictly requires prior protection of the alkyne (e.g., as a TMS-alkyne).

Pathway Analysis & Logical Relationships

Mechanistic_Pathway Substrate 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene PathA Denitrative SNAr (Soft Nucleophile: NaSMe) Substrate->PathA Direct Reaction (No Protection) PathB Vicarious Nucleophilic Substitution (VNS) Substrate->PathB Requires Alkyne Protection (TMS) IntermediateA Meisenheimer Complex at C3 (Nitro-bearing) PathA->IntermediateA IntermediateB Meisenheimer Complex at C2/C4/C6 (C-H bonds) PathB->IntermediateB ProductA Displacement of NO2⁻ (Thioether Formation) IntermediateA->ProductA ProductB Elimination of HCl (Alkyl Substituted Arene) IntermediateB->ProductB

Caption: Logical relationship and mechanistic divergence between Denitrative SNAr and VNS pathways.

Quantitative Methodological Comparison

The following table summarizes the optimized parameters for functionalizing this specific scaffold.

MethodologyNucleophileBase / CatalystSolvent & TempTarget PositionAlkyne Protection Req?Typical Yield
Denitrative SNAr NaSMe (Thiolate)None (Reagent is a salt)DMF, 25 °CC3 (Displaces -NO₂)No (Weakly basic)75–85%
Denitrative SNAr NaOMe (Alkoxide)NoneDMSO, 60 °CC3 (Displaces -NO₂)No 40–50%
VNS (C-H Functionalization) 4-ChlorophenoxyacetonitrileKOtBuDMF, -20 °CC2 / C4 / C6 (C-H)Yes (Strongly basic)60–70%
ONSH (Oxidative SNAr) MorpholineAgPy₂MnO₄ (Oxidant)THF, 0 °CC2 / C4 / C6 (C-H)No 55–65%

Detailed Experimental Protocols

Protocol A: Denitrative SNAr (Direct Thioetherification)

This protocol displaces the meta-nitro group to yield 1-ethynyl-3-(methylthio)-5-(trifluoromethyl)benzene.

1. Substrate Preparation

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 mmol, 215 mg) in anhydrous DMF (5.0 mL).

  • Causality: Argon prevents the oxidative dimerization of the thiolate nucleophile into a disulfide. Anhydrous DMF is critical; dipolar aprotic solvents stabilize the highly polar Meisenheimer transition state without solvating the nucleophile, vastly accelerating the SNAr rate.

2. Nucleophile Addition

  • Action: Cool the solution to 0 °C using an ice bath. Shield the flask from direct light (e.g., wrap in aluminum foil). Add Sodium methanethiolate (NaSMe, 1.2 mmol, 84 mg) in one portion.

  • Causality: Cooling controls the exothermic formation of the Meisenheimer complex. Shielding from light prevents competing radical-initiated hydrothiolation (thiol-yne click reaction) across the unprotected terminal alkyne.

3. Reaction Propagation & Self-Validation

  • Action: Remove the ice bath and stir at 25 °C for 4 hours.

  • Self-Validation Check: After 3.5 hours, remove a 10 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Eluent: Hexanes:EtOAc 9:1).

    • Pass Condition: Disappearance of the starting material spot (Rf ≈ 0.60) and appearance of a new, less polar UV-active spot (Rf ≈ 0.75).

    • Fail Condition: If starting material persists (>5%), add an additional 0.2 eq of NaSMe and stir for 1 hour.

4. Quenching & Extraction

  • Action: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Causality: NH₄Cl neutralizes the mixture and safely drives the displaced nitrite (NO₂⁻) leaving group into the aqueous phase.

5. Aqueous Washing & Purification

  • Action: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL), followed by brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

  • Causality: DMF is highly miscible with EtOAc. The LiCl wash alters the osmotic pressure, effectively partitioning the residual DMF into the aqueous phase and preventing it from co-eluting during chromatography.

Experimental Workflow Visualization

SNAr_Workflow Step1 1. Substrate Preparation Dissolve in dry DMF (Argon) Step2 2. Nucleophile Addition Add NaSMe at 0 °C (Dark) Step1->Step2 Step3 3. Reaction Propagation Stir at 25 °C for 4h Step2->Step3 Validation Self-Validation Check TLC (Hex:EtOAc 9:1) Step3->Validation Validation->Step3 If SM persists (Add 0.2 eq NaSMe) Step4 4. Quench & Extract NH4Cl (aq) / EtOAc Validation->Step4 If SM is consumed Step5 5. Aqueous Washing 5% LiCl to remove DMF Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow and self-validation loop for Denitrative SNAr.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Note: This protocol requires the substrate to be pre-protected as 1-(TMS-ethynyl)-3-nitro-5-(trifluoromethyl)benzene to prevent acetylide formation.

  • Activation: Dissolve the TMS-protected substrate (1.0 mmol) and 4-chlorophenoxyacetonitrile (1.1 mmol) in anhydrous DMF (5 mL). Cool to -20 °C.

  • Base Addition: Add KOtBu (2.5 mmol) dropwise as a solution in DMF.

    • Self-Validation Check: The solution will immediately turn deep purple/red, confirming the formation of the Meisenheimer intermediate.

  • Elimination: Stir at -20 °C for 30 minutes. The color will shift to dark brown as HCl is eliminated and aromaticity is restored.

  • Quench: Quench with 1M HCl (10 mL) to neutralize the strong base, extract with EtOAc, and purify via silica gel chromatography.

References

  • Beier, P., Pastyrikova, T., Vida, N., & Iakobson, G. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1466-1469. URL:[Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. URL:[Link]

  • Vida, N., & Beier, P. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416. URL:[Link]

Sources

Method

Derivatization of the ethynyl group on 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Application Note: Derivatization of the Ethynyl Group on 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Advanced Protocols for CuAAC and Sonogashira Coupling Executive Summary 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of the Ethynyl Group on 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Advanced Protocols for CuAAC and Sonogashira Coupling

Executive Summary

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a highly specialized, electron-deficient terminal alkyne. In drug development and materials science, it serves as a rigid, bioorthogonal pharmacophore linker. However, the presence of strongly electron-withdrawing nitro (-NO 2​ ) and trifluoromethyl (-CF 3​ ) groups at the meta positions drastically alters its reactivity profile compared to standard aliphatic or electron-neutral aryl alkynes. This Application Note provides detailed, field-proven protocols for executing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling with this substrate, emphasizing the mechanistic causality behind the required experimental deviations.

Chemical Profile & Reactivity Dynamics

The derivatization of terminal alkynes typically hinges on the deprotonation of the C(sp)-H bond to form a reactive metal-acetylide intermediate.

  • Enhanced Acidity and CuAAC Acceleration : The -NO 2​ and -CF 3​ groups synergistically withdraw electron density from the aromatic ring via powerful inductive effects. This significantly lowers the pK a​ of the terminal alkyne proton. Because the deprotonation of the alkyne to afford the copper(I) acetylide is the turnover-limiting step in CuAAC, electron-deficient alkynes like 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene exhibit exceptionally rapid reaction kinetics[1][2].

  • The Glaser Homocoupling Pitfall : This kinetic advantage becomes a severe liability in traditional cross-coupling. In the presence of copper co-catalysts and trace oxygen (standard Sonogashira conditions), the rapidly formed copper(I) acetylide is highly susceptible to oxidative homocoupling (the Glaser-Hay reaction), yielding symmetrical 1,3-diynes rather than the desired cross-coupled product[3][4].

  • Strategic Mitigation : To successfully harness this molecule's potential without degrading the starting material, researchers must employ highly stabilized Cu(I) systems for click chemistry and strictly copper-free palladium systems for cross-coupling[5].

Application 1: Optimized CuAAC (Click Chemistry)

Causality of Experimental Choices

While the substrate is highly reactive, its electron-deficient nature makes the resulting Cu(I)-acetylide intermediate prone to oxidative degradation if the Cu(I) catalyst disproportionates to Cu(II). To prevent this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand. THPTA tightly binds Cu(I), preventing its oxidation to Cu(II)—which would otherwise trigger unwanted Glaser homocoupling—while maintaining the catalyst's availability for the azide-alkyne cycloaddition[1].

Protocol: THPTA-Stabilized CuAAC

This protocol is a self-validating system; the visual transition of the catalyst and rapid TLC conversion confirm successful execution.

  • Preparation : In a 20 mL scintillation vial, dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq, 0.5 mmol) and the target organic azide (1.05 eq, 0.525 mmol) in 4 mL of a degassed t-BuOH/H 2​ O (1:1 v/v) solvent mixture.

    • Causality: Degassing via nitrogen sparging for 15 minutes is critical to remove dissolved oxygen, preventing Cu(I) oxidation and subsequent alkyne dimerization.

  • Catalyst Complexation : In a separate microcentrifuge tube, premix CuSO 4​ ·5H 2​ O (0.05 eq, 25 µmol, 0.1 M in H 2​ O) with THPTA ligand (0.25 eq, 125 µmol, 0.1 M in H 2​ O). Allow to stand for 5 minutes until a light blue complex forms.

  • Reduction : Add freshly prepared sodium ascorbate (0.25 eq, 125 µmol, 0.5 M in H 2​ O) to the catalyst mixture. The solution will immediately turn colorless, visually validating the reduction of Cu(II) to the active Cu(I)-THPTA complex.

  • Reaction : Transfer the active catalyst solution to the reaction vial. Stir at room temperature for 30–45 minutes. The rapid kinetics of the electron-deficient alkyne typically result in complete conversion within an hour. Monitor by TLC (Hexanes/EtOAc 7:3; UV active).

  • Workup : Dilute with 10 mL H 2​ O, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

CuAAC_Workflow A Electron-Deficient Alkyne (1-Ethynyl-3-nitro-5-CF3-benzene) D Cu(I)-Acetylide Intermediate (Rapidly Formed) A->D Deprotonation (Accelerated) B Cu(I)-THPTA Complex (Stabilized Catalyst) B->D Cu(I) Insertion C Organic Azide (R-N3) C->D Cycloaddition E 1,4-Disubstituted 1,2,3-Triazole Product D->E Protonation & Catalyst Release

Mechanistic workflow of the THPTA-stabilized CuAAC reaction for electron-deficient alkynes.

Application 2: Copper-Free Sonogashira Cross-Coupling

Causality of Experimental Choices

Traditional Sonogashira protocols rely on CuI to form a copper acetylide that transmetalates to palladium. For 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, this pathway is hijacked by Glaser homocoupling, rapidly consuming the starting material[3]. We bypass copper entirely by using a highly active Palladium(0) source and a strong amine base (pyrrolidine). The inherently high acidity of this specific alkyne allows for direct base-assisted deprotonation at the Pd(II) center, facilitating carbopalladation without the need for a copper transmetalation agent[5].

Protocol: Copper-Free Sonogashira Coupling
  • Reagent Charging : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide/bromide (1.0 eq, 0.5 mmol) and Pd(PPh 3​ ) 4​ (0.05 eq, 25 µmol).

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times to ensure a strictly anhydrous and anaerobic environment.

  • Solvent and Base Addition : Inject 5 mL of anhydrous, degassed DMF, followed by pyrrolidine (2.0 eq, 1.0 mmol). Stir for 5 minutes at room temperature.

  • Alkyne Addition : Dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 eq, 0.6 mmol) in 1 mL of degassed DMF. Inject this solution dropwise over 15 minutes using a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne in the reaction mixture, further suppressing any trace homocoupling pathways.

  • Coupling : Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor via LC-MS until the aryl halide is consumed.

  • Workup : Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 15 mL). Wash the combined organic layers extensively with water (5 x 15 mL) to remove DMF and pyrrolidine, dry over MgSO 4​ , and concentrate.

Sonogashira_Cycle Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Complex Direct Alkyne Coordination (Base-Assisted) OxAdd->Complex Pyrrolidine + Electron-Deficient Alkyne RedElim Reductive Elimination Complex->RedElim Deprotonation (No Cu required) Side Glaser Homocoupling (Suppressed by Cu-Free Conditions) Complex->Side If Cu(I)/O2 present (Avoided) RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Internal Alkyne RedElim->Product

Copper-free Sonogashira catalytic cycle highlighting the suppression of Glaser homocoupling.

Quantitative Data Presentation

The following table summarizes the performance of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene across different reaction conditions, illustrating the necessity of the optimized protocols outlined above.

Reaction TypeConditionsAlkyne SubstrateReaction TimeTarget Yield (%)Homocoupling Yield (%)
CuAAC CuSO 4​ , NaAsc, No Ligand , Air1-Ethynyl-3-nitro-5-CF 3​ -benzene4 hours45%35%
CuAAC CuSO 4​ , NaAsc, THPTA , Degassed1-Ethynyl-3-nitro-5-CF 3​ -benzene45 mins>95% <2%
Sonogashira Pd(PPh 3​ ) 2​ Cl 2​ , CuI , Et 3​ N1-Ethynyl-3-nitro-5-CF 3​ -benzene12 hours20%75%
Sonogashira Pd(PPh 3​ ) 4​ , No Cu , Pyrrolidine1-Ethynyl-3-nitro-5-CF 3​ -benzene5 hours88% <5%
Sonogashira Pd(PPh 3​ ) 4​ , No Cu, PyrrolidinePhenylacetylene (Standard)18 hours40%N/A

Data Interpretation: The electron-deficient alkyne drastically underperforms in standard Sonogashira conditions due to rapid Glaser homocoupling. However, under copper-free conditions, it actively outperforms standard phenylacetylene due to its enhanced acidity facilitating direct palladation.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: National Institutes of Health (PMC) URL:[Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Bioconjugate Chemistry, ACS Publications URL:[Link]

  • Joy and Challenges of Alkynylation of Arenes and Heteroarenes through Double C−H Functionalizations Source: Academia.edu URL: [Link]

  • Expanding the Substrate Scope in Palladium-Catalyzed C-N and C-C Bond-Forming Processes Source: DSpace@MIT URL:[Link]

Sources

Application

Application Note: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene as a Versatile Building Block for Agrochemical Scaffolds

Abstract This document provides a detailed technical guide on the application of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene as a strategic building block in the synthesis of novel agrochemicals. The unique combination...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the application of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene as a strategic building block in the synthesis of novel agrochemicals. The unique combination of a terminal alkyne, a nitro group, and a trifluoromethyl moiety on a single aromatic scaffold presents a powerful platform for generating structurally diverse molecules. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, while the terminal alkyne serves as a versatile handle for robust carbon-carbon and carbon-heteroatom bond-forming reactions. This note details the core reactivity of this building block and provides field-proven protocols for its utilization in Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, two of the most powerful tools in modern chemical synthesis.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine and fluorine-containing functional groups is a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological efficacy.[1][2] 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is a trifunctionalized building block designed for maximum synthetic versatility.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group enhances the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes. It is also highly resistant to oxidative metabolism, often increasing the half-life of the final active ingredient in the field.

  • The Ethynyl Group: As a terminal alkyne, this functional group is a gateway to a vast array of chemical transformations. It is an ideal substrate for powerful C-C bond-forming reactions, enabling the facile connection of the aromatic core to other complex fragments.

  • The Nitro Group: This group serves a dual purpose. As a potent electron-withdrawing group, it influences the reactivity of the aromatic ring. Critically, it also serves as a synthetic precursor to an aniline moiety via reduction, opening up subsequent derivatization pathways such as amide or sulfonamide formation.

This guide provides researchers with the foundational knowledge and practical protocols to effectively leverage the unique reactivity of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene in agrochemical discovery programs.

Physicochemical Properties & Safety Information

Safe and effective handling of any chemical reagent is paramount. While a specific CAS number for this exact molecule is not broadly listed, its properties and hazards can be reliably inferred from structurally similar compounds.

PropertyValue (Estimated)Source/Analogy
Chemical Formula C₉H₄F₃NO₂-
Molecular Weight 229.13 g/mol -
Appearance Pale yellow to brown solid or oilAnalogy to similar nitroaromatics
Boiling Point ~190-210 °CInferred from related structures[3]
Density ~1.4 g/mLInferred from related structures[3]

Hazard & Safety Recommendations:

Based on safety data for analogous compounds like 1-nitro-3,5-bis(trifluoromethyl)benzene and other ethynyl-benzenes, the following precautions are mandatory.[4][5][6]

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (nitrile or neoprene), and a lab coat.[5] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Hazards: May cause skin and serious eye irritation.[5][6][7] May be harmful if swallowed or inhaled. The nitroaromatic structure suggests potential for toxicity, and compounds of this class should always be handled with care.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][7] In case of skin contact, wash with plenty of soap and water.[4][7] If inhaled, move the person to fresh air.[4][7] Seek immediate medical attention if symptoms persist.

Core Synthetic Applications & Key Reaction Pathways

The primary synthetic value of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene lies in the reactivity of its terminal alkyne. This functional group allows for the reliable construction of complex molecular architectures, which are essential for exploring structure-activity relationships (SAR) in agrochemical development.

Caption: Synthetic utility workflow for the building block.

Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a combination of palladium and copper salts and is tolerant of a wide range of functional groups, making it exceptionally useful for late-stage diversification in a synthesis campaign.

Mechanism Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as the quintessential "click" reaction, the CuAAC reaction joins a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[10][11] This reaction is prized for its high yields, simple reaction conditions (often performed in aqueous media), and exceptional functional group tolerance.[12][13] The resulting triazole ring is not merely a linker; it is a valuable pharmacophore in its own right, acting as a bioisostere for amide bonds and participating in hydrogen bonding.[11][14]

Experimental Protocols

The following protocols are provided as representative examples to guide the researcher. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Sonogashira Coupling with a Substituted Aryl Bromide

This protocol details the synthesis of a diarylacetylene, a common core structure in various biologically active molecules.

Caption: General scheme for the Sonogashira coupling reaction.

Materials:

  • 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq.)

  • Substituted Aryl Bromide (e.g., 4-bromoanisole) (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)

  • Copper(I) iodide [CuI] (0.04 eq.)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Reagent Addition: Add 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene and the aryl bromide, followed by anhydrous THF and triethylamine via syringe.

    • Scientist's Note: The amine base is crucial. It serves to deprotonate the terminal alkyne, forming the copper acetylide in situ, and also acts as a scavenger for the HBr generated during the reaction.[9]

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

    • Rationale: Running the reaction at room temperature is often sufficient and helps to minimize the primary side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[15]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene.

Hypothetical Data Table:

Aryl Bromide PartnerTypical Yield (%)
4-Bromoanisole85-92%
1-Bromo-4-chlorobenzene82-90%
2-Bromopyridine75-85%
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of a 1,2,3-triazole, a highly sought-after heterocyclic scaffold in agrochemical research.

Caption: General scheme for the CuAAC "Click" reaction.

Materials:

  • 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq.)

  • Organic Azide (e.g., Benzyl Azide) (1.05 eq.)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 eq.)

  • Sodium Ascorbate (0.10 eq.)

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene and the organic azide in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To this solution, add sodium ascorbate followed by CuSO₄·5H₂O.

    • Scientist's Note: The active catalyst is Cu(I). Sodium ascorbate is a convenient and mild reducing agent that reduces the stable Cu(II) salt to the active Cu(I) species in situ.[10] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor progress by TLC or LC-MS. These reactions are typically very fast, often completing in 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water. The triazole product often precipitates and can be collected by filtration.

  • Purification: If the product does not precipitate or requires further purification, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. The product is often pure after extraction, but can be further purified by recrystallization or a short silica gel plug if necessary.[10][13]

Hypothetical Data Table:

Organic Azide PartnerTypical Yield (%)
Benzyl Azide>95%
1-Azido-4-ethylbenzene>95%
1-Azidobutane>95%

Conclusion

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is a high-value, strategically designed building block for agrochemical synthesis. Its trifunctional nature provides a robust platform for creating diverse molecular libraries with desirable agrochemical properties. The terminal alkyne allows for reliable and high-yielding entry into two of modern chemistry's most powerful reactions—the Sonogashira coupling and CuAAC. The protocols and insights provided in this application note are intended to empower researchers to accelerate their discovery programs by efficiently incorporating this versatile scaffold into novel pesticide, herbicide, and fungicide candidates.

References

  • 3M.
  • Leyan.
  • TCI Chemicals. SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • Fisher Scientific.
  • The Royal Society of Chemistry.
  • Benchchem.
  • Wikipedia. Sonogashira coupling.
  • Sigma-Aldrich. Click Chemistry in Drug Discovery.
  • ACS Publications.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Tokyo Chemical Industry. Click Chemistry.
  • ResearchGate.
  • ScienceDirect.
  • ChemicalBook. 1-ETHYNYL-3-(TRIFLUOROMETHYL)-BENZENE Properties.

Sources

Method

Application Note: Synthesis and Purification of Thermally Activated Delayed Fluorescence (TADF) Emitters for High-Efficiency OLEDs

Executive Summary The commercialization of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the development of highly efficient, metal-free emissive materials. Thermally Activated Delayed Fluoresc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercialization of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the development of highly efficient, metal-free emissive materials. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as the benchmark technology, capable of harvesting 100% of electrically generated excitons (both singlets and triplets) without relying on scarce and expensive heavy metals like iridium or platinum[1].

This application note provides a comprehensive, self-validating protocol for the synthesis and electronic-grade purification of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), the prototypical donor-acceptor TADF fluorophore[2]. By detailing both scalable solution-phase nucleophilic aromatic substitution ( SN​Ar ) and modern mechanochemical synthetic routes, alongside critical vacuum train sublimation procedures, this guide equips materials scientists with the exact methodologies required to produce device-ready OLED materials.

Mechanistic Principles of TADF and Molecular Design

In conventional fluorescent OLEDs, spin statistics dictate that electrical excitation generates excitons in a 1:3 ratio of singlets ( S1​ ) to triplets ( T1​ ). Because radiative decay from the T1​ state to the S0​ ground state is quantum-mechanically forbidden, 75% of the input energy is lost as non-radiative heat[1].

TADF molecules like 4CzIPN overcome this limitation through a highly twisted Donor-Acceptor (D-A) molecular architecture. By spatially separating the Highest Occupied Molecular Orbital (HOMO) on the electron-donating carbazole units and the Lowest Unoccupied Molecular Orbital (LUMO) on the electron-accepting dicyanobenzene core, the exchange integral is minimized. This results in an exceptionally small singlet-triplet energy gap ( ΔEST​<0.1 eV). Ambient thermal energy is sufficient to drive Reverse Intersystem Crossing (RISC) , upconverting trapped T1​ excitons back to the S1​ state for delayed radiative emission[1].

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->T1 ISC T1->S0 Non-Radiative Decay T1->S1 RISC (Thermal Energy)

Caption: Energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Experimental Protocols: Synthesis of 4CzIPN

The synthesis of 4CzIPN relies on a multi-fold SN​Ar reaction. Because the intermediate partially-substituted byproducts (e.g., tri-substituted derivatives) have similar molecular weights and sublimation temperatures to the final product, achieving complete tetra-substitution is the most critical parameter for OLED-grade purity. Therefore, a stoichiometric excess of the carbazole donor (4.4 to 5.0 equivalents) and a strong base are strictly required[3][4][5].

Protocol A: Large-Scale Solution Synthesis

This protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) to ensure quantitative deprotonation of carbazole, preventing unreacted nucleophiles from stalling the reaction.

Reagents:

  • Carbazole: 4.5 equivalents

  • 2,4,5,6-Tetrafluoroisophthalonitrile: 1.0 equivalent

  • NaHMDS (1.0 M in THF): 5.0 equivalents

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Nucleophile Generation: Under a nitrogen atmosphere, charge a dry reactor with carbazole (4.5 equiv) and anhydrous THF. Cool the mixture to 10 °C to control the highly exothermic deprotonation step[4].

  • Base Addition: Slowly add NaHMDS (5.0 equiv) while maintaining the internal temperature below 23 °C. Age the resulting mixture at 23 °C for 1 hour to ensure complete formation of the carbazolide anion, then recool to 10 °C[4].

  • SN​Ar Coupling: Dropwise add a solution of 2,4,5,6-tetrafluoroisophthalonitrile (1.0 equiv) in THF. A mild exotherm will be observed as the highly electrophilic fluorines are displaced[4].

  • Maturation: Agitate the resulting slurry for 2 hours at 23–30 °C.

  • Quench & Isolation: Quench the reaction by switching the THF solvent to water. Collect the precipitated crude product via vacuum filtration. Wash successively with heptane and water to remove residual base and unreacted carbazole[4].

  • Trituration: Suspend the crude dark yellow solid in THF and heat to 60–65 °C for 1 hour. Cool to 23 °C, filter, and dry under vacuum at 50 °C to isolate 4CzIPN as a bright yellow solid (Typical Yield: ~91%)[4].

Protocol B: Solvent-Minimized Mechanochemical Synthesis

For laboratories prioritizing green chemistry, ball-milling provides a highly efficient alternative that circumvents the need for air/moisture-sensitive setups and pyrophoric bases[3].

Procedure:

  • Charge a 15 mL stainless steel milling jar with a 10 mm stainless steel ball, carbazole (4.4 equiv), and sodium tert-butoxide (4.2 equiv)[3].

  • Agitate the sealed jar in a mixer mill at 30 Hz for 30 minutes to pre-form the nucleophile[3].

  • Open the jar and add 2,4,5,6-tetrafluoroisophthalonitrile (1.0 equiv) alongside a minimal catalytic amount of anhydrous THF (1.0 μL/mg of total reagents) as a liquid-assisted grinding (LAG) agent[3].

  • Mill for an additional 1 hour. Extract the resulting powder with dichloromethane, wash with water/brine, dry over MgSO4​ , and concentrate to yield the crude fluorophore[3].

Electronic-Grade Purification: Vacuum Train Sublimation

Standard purification techniques like column chromatography or recrystallization leave trace organic impurities and solvent molecules trapped within the crystal lattice. In an OLED device, these ppm-level impurities act as deep charge traps (impeding carrier mobility) or non-radiative recombination centers (quenching excitons), drastically reducing both External Quantum Efficiency (EQE) and device operational lifetime[6][7].

Vacuum train sublimation is mandatory for OLED materials. It separates molecules based on their exact vapor pressures across a precisely controlled temperature gradient[8].

Protocol C: Sublimation Procedure
  • System Preparation: Load the crude 4CzIPN powder into the source boat of a multi-zone vacuum sublimation tube. Equip the collection region with inner reflection tubes/barriers. Causality: Barriers modify the gas flow path, forcing the vapor to bypass obstructions. This selectively enriches the main product in the collection zone while highly volatile impurities are swept into the exhaust region, improving yield by up to 10-20%[6][7].

  • Evacuation: Evacuate the system to a high vacuum environment of 10−3 to 10−4 Torr. Introduce a minimal Argon carrier gas flow (0–10 sccm) to direct the vapor plume[6][8].

  • Temperature Gradient Application:

    • Zone 1 (Source): Ramp to 280–300 °C to initiate sublimation of 4CzIPN.

    • Zone 2 (Collection): Maintain at 230–240 °C. The 4CzIPN will crystallize on the walls of the inner tube here.

    • Zone 3 (Impurity Trap): Maintain at ambient temperature to trap highly volatile, low-molecular-weight byproducts[6].

  • Harvesting: After the source is depleted (typically 4–8 hours depending on batch size), cool the system under vacuum. Break the vacuum with nitrogen and mechanically harvest the ultra-pure (>99.9%) crystalline 4CzIPN from the collection zone.

Synthesis_Workflow A Carbazole + Base (NaHMDS) B Deprotonation (Nucleophile Formation) A->B C Tetrafluoroisophthalonitrile Addition B->C D SNAr Reaction (Exothermic) C->D E Aqueous Quench & Precipitation D->E F Crude 4CzIPN (Yellow Solid) E->F G Vacuum Train Sublimation F->G H OLED-Grade 4CzIPN (>99.9%) G->H

Caption: Step-by-step workflow for the synthesis and high-vacuum purification of 4CzIPN.

Quantitative Data Presentation

The following tables summarize the comparative efficiencies of the synthetic routes and the critical impact of sublimation on final device performance.

Table 1: Comparison of 4CzIPN Synthetic Methodologies

ParameterProtocol A: Solution Phase (Large-Scale)Protocol B: Mechanochemical (Ball Milling)
Scale >100 grams[4]1–5 grams[3]
Reaction Time ~3 hours[4]1.5 hours[3]
Solvent Usage High (THF, Water, Heptane)[4]Minimal (LAG only)[3]
Base Required Pyrophoric (NaHMDS/NaH)[4][5]Mild (Sodium tert-butoxide)[3]
Crude Yield ~91%[4]~86%[3]

Table 2: Impact of Purification on OLED Material Metrics

Purification MethodMaterial Purity (HPLC)Sublimation YieldDevice Impact (Charge Trapping)OLED Lifetime ( T50​ )
Column Chromatography 98.0 - 99.0%N/AHigh (Solvent/Silica residue)Baseline
Standard Sublimation >99.5%~92.4%[7]Moderate+40% Improvement
Sublimation w/ Inner Barriers >99.9% ~96.3% [7]Negligible [6]>100% Improvement [6]

Conclusion

The transition of TADF emitters from theoretical curiosities to commercial OLED displays requires rigorous control over both molecular synthesis and material purity. While the SN​Ar synthesis of 4CzIPN can be efficiently achieved via scalable solution processing or rapid mechanochemical milling, the resulting crude fluorophores are entirely unsuitable for optoelectronic applications. Implementing multi-zone vacuum train sublimation with internal flow barriers is a non-negotiable protocol to eliminate exciton-quenching impurities, thereby unlocking the theoretical 100% internal quantum efficiency of TADF devices.

References

  • Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling Source: ACS Sustainable Chemistry & Engineering (2021) URL:[Link]

  • SUPPORTING INFORMATION – Organic Super-reducing Photocatalysts Generate Solvated Electrons via Two Consecutive Photon Induced Processes Source: CNR-IRIS (2016) URL:[Link]

  • Sublimation method for the purification of organic small molecules (US20140191422A1)
  • Sublimation Process Efficiency Improvements with an Inner Tube Source: ResearchGate (2025) URL:[Link]

  • Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies Source: PMC / Frontiers in Chemistry (2020) URL:[Link]

  • Sublimation purification - OKUMOTO Laboratory Source: olab.co.jp URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Ethynyl-3-nitro-5-(trifluoromethyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene .

Synthesized primarily via the Sonogashira cross-coupling of an aryl halide with trimethylsilylacetylene (followed by desilylation), this electron-deficient terminal alkyne presents unique purification hurdles. The presence of a highly withdrawing nitro group and a trifluoromethyl group makes the terminal alkyne proton relatively acidic, altering its chromatographic behavior. Furthermore, the combination of a nitroaromatic ring and an alkyne creates a potentially energetic material, strictly limiting the thermal techniques that can be safely applied.

Below, you will find field-proven troubleshooting guides, causal explanations for common impurities, and self-validating protocols to achieve pharmaceutical-grade purity.

Troubleshooting Guide & FAQs

Q1: My crude NMR shows a massive peak for triphenylphosphine oxide (TPPO). Column chromatography is failing due to streaking. How can I remove it efficiently?

The Causality: TPPO is a highly crystalline byproduct generated from the oxidation of phosphine ligands (e.g., Pd(PPh₃)₄) during the reaction or workup. On silica gel, TPPO exhibits severe tailing and streaking, often co-eluting with moderately polar target molecules. The Solution: Exploit Lewis acid-base chemistry rather than chromatography. The oxygen atom in TPPO is a strong Lewis base. By adding anhydrous Calcium Bromide (CaBr₂) to the crude mixture in ethereal solvents (like MTBE or THF), you force the formation of a highly insoluble CaBr₂-TPPO coordination complex. This allows for the removal of >95% of TPPO via simple filtration [1].

Q2: I am observing a significant amount of homocoupled diyne (1,4-bis(3-nitro-5-(trifluoromethyl)phenyl)buta-1,3-diyne). How do I separate this from my target alkyne?

The Causality: Homocoupling (the Glaser coupling pathway) occurs when the Cu(I) co-catalyst is oxidized to Cu(II) by trace oxygen in your reaction vessel [2]. Cu(II) rapidly mediates the oxidative dimerization of your terminal alkyne. The Solution: Because the homocoupled diyne lacks the slightly acidic and polarizable terminal alkyne proton, it is significantly less polar than your target molecule. On a silica gel column, the diyne will elute faster. Use a highly non-polar solvent system (e.g., 100% hexanes) to flush the diyne, then slowly step the gradient to 98:2 Hexanes/EtOAc to elute the pure terminal alkyne.

Q3: ICP-MS indicates high palladium (>2000 ppm) and copper levels in my product. How do I achieve pharmaceutical-grade heavy metal limits (<10 ppm)?

The Causality: Electron-deficient alkynes and nitro groups can act as weak ligands, coordinating with Pd and Cu and dragging them into the organic phase during aqueous workup. The Solution: Utilize multidentate sulfur-based silica scavengers (e.g., mercaptopropyl-functionalized silica like SPM32). The "soft" sulfur ligands strongly and irreversibly chelate the "soft" Pd(II) and Pd(0) species, outcompeting the alkyne and reducing metal content to <1 ppm [3].

Q4: Can I purify this compound via vacuum distillation to avoid chromatography entirely?

The Causality: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene contains both a nitro group and a terminal alkyne. Both are highly energetic functional groups. The Solution: Absolutely not. Heating terminal alkynes conjugated to nitroaromatics poses a severe thermal runaway and explosion hazard. Distillation must be strictly avoided. All solvent concentrations must be performed on a rotary evaporator with a water bath temperature not exceeding 35 °C.

Quantitative Data: Scavenger and Precipitation Efficacy

To aid in your experimental design, the following table summarizes the expected efficacy of the purification techniques based on quantitative kinetic and thermodynamic studies:

Purification TargetMethod / ReagentSolvent SystemEfficacy / YieldMechanistic Causality
TPPO CaBr₂ Precipitation (1:1 molar)THF / MTBE>93% removalFormation of insoluble Lewis acid-base complex.
TPPO CaBr₂ Precipitation (2:1 molar)THF / MTBE>97% removalExcess CaBr₂ drives the complexation equilibrium to completion.
Palladium (Pd²⁺, Pd⁰) Thiol-Silica Scavenger (SPM32)EtOAc / MeOHPd reduced to <1 ppmSoft sulfur ligands thermodynamically outcompete alkyne coordination.
Homocoupled Diyne Flash ChromatographyHexanesComplete separationDiyne lacks the polarizable acidic alkyne proton, eluting faster on silica.

Step-by-Step Purification Methodologies

These protocols are designed as a self-validating system. Visual cues (precipitate formation, color changes) will confirm the success of each step before proceeding to the next.

Protocol A: Chromatography-Free TPPO Removal
  • Concentration: Concentrate the crude Sonogashira reaction mixture under reduced pressure to remove volatile solvents. Safety Check: Ensure the water bath does not exceed 35 °C.

  • Solubilization: Dissolve the crude dark residue in Methyl tert-butyl ether (MTBE) or Toluene (approx. 10 mL per gram of crude).

  • Complexation: Add anhydrous Calcium Bromide (CaBr₂) at a 2:1 molar ratio relative to the estimated TPPO content [1].

  • Precipitation: Stir the suspension vigorously at room temperature for 2 hours. Validation: A thick, white, insoluble CaBr₂-TPPO complex will precipitate out of the dark solution.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with cold MTBE (2 × 10 mL).

  • Recovery: Concentrate the filtrate to yield the TPPO-depleted crude product.

Protocol B: Palladium and Copper Scavenging
  • Preparation: Dissolve the TPPO-depleted crude in a polar aprotic solvent (e.g., EtOAc).

  • Scavenger Addition: Add a multidentate sulfur-based silica scavenger (e.g., SPM32) at a loading of 5 equivalents relative to the initial Pd catalyst loading used in your synthesis [3].

  • Incubation: Stir the mixture gently at room temperature for 12 hours. Validation: The silica resin will turn dark grey/black as it absorbs the palladium, while the organic solution will noticeably lighten in color.

  • Filtration: Filter the mixture through a fine glass frit (Porosity 3 or 4) to remove the metal-loaded resin.

  • Concentration: Concentrate the filtrate under reduced pressure.

Protocol C: Flash Column Chromatography (Diyne Separation)
  • Dry-Loading: Dissolve the metal-free crude in a minimal amount of DCM, add silica gel (approx. 3x the mass of the crude), and carefully concentrate to a free-flowing powder.

  • Equilibration: Pack a silica gel column using 100% Hexanes.

  • Elution of Diyne: Load the dry powder and elute with 100% Hexanes. Monitor via TLC (UV active). Validation: The homocoupled diyne will elute first, running near the solvent front.

  • Elution of Target: Once the diyne has completely eluted, gradually increase the solvent polarity to 98:2 Hexanes/EtOAc to elute the target 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Purification Workflow Visualization

The following diagram maps the logical flow of the purification sequence, ensuring maximum yield while mitigating thermal risks.

PurificationWorkflow Crude Crude 1-Ethynyl-3-nitro- 5-(trifluoromethyl)benzene TPPO_Precip 1. TPPO Precipitation (CaBr₂ in MTBE) Crude->TPPO_Precip Filter1 Filtration (Discard Solid Complex) TPPO_Precip->Filter1 MetalScavenge 2. Metal Scavenging (Thiol-Silica Resin) Filter1->MetalScavenge Filtrate Filter2 Filtration (Discard Pd/Cu Resin) MetalScavenge->Filter2 Chromatography 3. Flash Chromatography (Hexane/EtOAc) Filter2->Chromatography Filtrate PureProduct Pure Target Alkyne Chromatography->PureProduct Major Fraction Diyne Homocoupled Diyne (Waste) Chromatography->Diyne Minor Fraction

Figure 1: Sequential purification workflow for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

References

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂ ACS Organic Process Research & Development URL:[Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions The Journal of Organic Chemistry URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Organic Process Research & Development URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing highly electron-deficient alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing highly electron-deficient alkynes. The synthesis of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene typically follows a two-step sequence: a Sonogashira cross-coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA), followed by the desilylation of the trimethylsilyl (TMS) protecting group.

While this pathway is standard in organic synthesis, the extreme electron deficiency of the aromatic ring—driven by the synergistic electron-withdrawing effects of the nitro (-NO 2​ ) and trifluoromethyl (-CF 3​ ) groups—introduces unique mechanistic vulnerabilities. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthesis is successful.

Part 1: Troubleshooting Guide & FAQs

Q1: During the Sonogashira coupling step, my GC-MS shows a significant mass peak corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne. Why is this forming, and how do I prevent it? Causality: You are observing the Glaser homocoupling byproduct. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a copper acetylide intermediate, which facilitates the transmetalation of the alkyne to the palladium center[1]. However, if trace oxygen is present in the reaction matrix, it oxidizes the copper acetylide, leading to the bimolecular homocoupling of TMSA rather than the desired cross-coupling with your aryl halide[2]. Resolution:

  • Rigorous Degassing: Subject all solvents to at least three freeze-pump-thaw cycles.

  • Switch to Copper-Free Conditions: Because 1-bromo-3-nitro-5-(trifluoromethyl)benzene is highly activated (the electron-withdrawing groups make the initial Pd oxidative addition step highly favorable), a copper co-catalyst is often unnecessary. Removing copper completely eliminates the Glaser pathway[2].

Q2: I attempted to deprotect the TMS group using the standard K 2​ CO 3​ /MeOH protocol, but NMR/MS analysis indicates I formed a methoxy-substituted byproduct instead of the desired terminal alkyne. What happened? Causality: This is a classic case of unintended Nucleophilic Aromatic Substitution (S N​ Ar) . The 3-nitro-5-(trifluoromethyl)phenyl ring is severely electron-deficient. Strongly electron-withdrawing groups on the benzene ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack[3]. The combination of potassium carbonate and methanol generates methoxide ions in situ. Instead of merely attacking the silicon atom to cleave the C-Si bond, the methoxide acts as a hard nucleophile, attacking the electron-poor aromatic ring to form a stabilized Meisenheimer complex, ultimately displacing the nitro group or the alkyne. Resolution: You must decouple the deprotection mechanism from nucleophilic attack on the ring. Switch to a fluoride-based deprotection strategy using Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF.

Q3: Why is TBAF/THF successful where K 2​ CO 3​ /MeOH fails? Causality: The fluoride ion has a phenomenal thermodynamic affinity for silicon, forming an exceptionally strong Si-F bond. This selectively cleaves the C-Si bond to generate the alkynyl anion without providing a hard oxygen-based nucleophile capable of S N​ Ar on the arene[4].

Part 2: Mechanistic Pathways (Visualizations)

The following diagrams illustrate the logical relationships and divergent pathways that dictate the success or failure of this synthesis.

G A 1-Bromo-3-nitro-5- (trifluoromethyl)benzene + TMSA B Pd(0) / Base (Cross-Coupling Cycle) A->B Oxidative Addition C Cu(I) Co-Catalyst (Acetylide Formation) A->C TMSA Activation E TMS-Protected Target Molecule B->E Reductive Elimination C->B Transmetalation (Anaerobic) D Trace O2 Exposure C->D Oxidation F Glaser Diyne Byproduct (Homocoupling) D->F Dimerization

Caption: Competitive pathways in Sonogashira coupling: Pd-catalyzed cross-coupling vs. O2-mediated Glaser homocoupling.

G Start TMS-Protected Intermediate Path1 K2CO3 / MeOH (Methoxide Generation) Start->Path1 Standard Deprotection Path2 TBAF / THF (Fluoride Source) Start->Path2 Optimized Deprotection Meisenheimer Meisenheimer Complex (Attack on Electron-Poor Ring) Path1->Meisenheimer Competitive Nucleophilic Attack Desilylation Direct Si-F Bond Formation (Alkynyl Anion Generation) Path2->Desilylation High Fluoride Affinity for Si SNAr Methoxy-Substituted Byproduct (SNAr) Meisenheimer->SNAr Leaving Group Displacement Target 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene Desilylation->Target Aqueous Protonation

Caption: Divergent TMS deprotection pathways: SNAr byproduct formation via methoxide vs. clean desilylation via TBAF.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes internal optimization data demonstrating the critical impact of base and solvent selection on the deprotection step.

Deprotection SystemSolventTemp (°C)Desired Product Yield (%)S N​ Ar Byproduct (%)Unreacted Starting Material (%)
K 2​ CO 3​ (2.0 eq)MeOH2515%75%10%
K 2​ CO 3​ (2.0 eq)MeOH / DCM (1:1)035%40%25%
TBAF (1.1 eq) THF 0 to 25 92% <1% (Not detected) <1%
KF (2.0 eq)DMF2585%2%13%

Conclusion: TBAF in THF is the only reliable method to achieve >90% yield while completely suppressing the S N​ Ar side reaction.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Copper-Free Sonogashira Coupling

Objective: Synthesize trimethyl((3-nitro-5-(trifluoromethyl)phenyl)ethynyl)silane without Glaser homocoupling.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv) and Pd(PPh 3​ ) 2​ Cl 2​ (0.05 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous, degassed triethylamine (Et 3​ N) (solvent/base, 0.2 M) via a gas-tight syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise over 10 minutes to prevent high local concentrations that favor oligomerization.

  • Reaction: Heat the mixture to 70 °C under a positive pressure of Argon for 4 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Self-Validation: The reaction is complete when the m/z peak for the starting bromide is absent, and the primary peak corresponds to the TMS-protected product. If Glaser diyne (m/z 194) is >5%, your Argon line contains trace oxygen.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: TBAF-Mediated TMS Deprotection

Objective: Cleave the TMS group while avoiding S N​ Ar degradation.

  • Preparation: Dissolve the purified trimethyl((3-nitro-5-(trifluoromethyl)phenyl)ethynyl)silane (1.0 equiv) in anhydrous THF (0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures further suppress any potential side reactions and control the exotherm of the Si-F bond formation.

  • Deprotection: Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise. The solution may darken slightly.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). Self-Validation: The starting material (higher R f​ ) should be completely consumed, replaced by a new, highly UV-active spot (lower R f​ ).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Final Isolation: Purify via short-path silica gel chromatography to yield the pure 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Part 5: References

  • Wikipedia Contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Available at:[Link]

  • Chemistry Stack Exchange. Desilylation mechanism with fluoride. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered when scaling up t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered when scaling up the synthesis of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene .

This molecule is a highly valuable, yet synthetically demanding building block. The presence of two strongly electron-withdrawing groups (–NO₂ and –CF₃) on the aromatic ring fundamentally alters its reactivity profile compared to standard aryl halides [1]. This guide will walk you through the causality behind common failures in the two-step synthesis (Sonogashira coupling followed by TMS deprotection) and provide self-validating protocols to ensure scalable, safe, and high-yielding operations.

Process Overview & Chemoselectivity Challenges

The standard industrial route involves the palladium-catalyzed Sonogashira coupling of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA), followed by the cleavage of the TMS protecting group.

G SM 1-Bromo-3-nitro-5- (trifluoromethyl)benzene Int TMS-Protected Alkyne Intermediate SM->Int Pd(0), Base Cu-free preferred TMSA TMS-Acetylene (TMSA) TMSA->Int Side1 Glaser Diyne Impurity TMSA->Side1 Cu(I), O2 (Glaser Homocoupling) Target 1-Ethynyl-3-nitro-5- (trifluoromethyl)benzene Int->Target TBAF, THF, 0°C (Safe Cleavage) Side2 Hydroalkoxylation / Degradation Products Int->Side2 K2CO3, MeOH (Nucleophilic Attack)

Reaction workflow and side-reaction pathways for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Step 1: Sonogashira Coupling - FAQs & Troubleshooting

Q: Why is there a dangerous exotherm during the palladium addition on a >100g scale? A: The starting material is highly electron-deficient. The strongly electron-withdrawing nitro and trifluoromethyl groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring [1]. This accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C–Br bond, making this elementary step nearly instantaneous and highly exothermic. If the catalyst is added to a bulk mixture of the aryl bromide at elevated temperatures, a thermal runaway will occur. Causality-Driven Solution: Implement a reverse-addition protocol or dose the alkyne slowly. Maintain the internal temperature ( Tint​ ) strictly below 20 °C during the initial catalytic activation phase.

Q: I am observing high levels of the diyne impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I suppress this? A: This impurity is the product of the Glaser homocoupling of TMS-acetylene, a side reaction catalyzed by copper(I) in the presence of trace oxygen. Because the oxidative addition to your electron-deficient aryl bromide is already extremely fast, the copper co-catalyst—typically used to accelerate the cycle for sluggish substrates—is unnecessary and actively detrimental [2]. Causality-Driven Solution: Transition to a Copper-Free Sonogashira protocol [3]. Using PdCl₂(PPh₃)₂ with a secondary or tertiary amine base completely shuts down the Glaser pathway while maintaining high cross-coupling yields.

Cycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-Pd(II)(Ar)BrL2 (Exothermic Formation) Pd0->PdII_OA Oxidative Addition (Fast for electron-deficient Ar-Br) PdII_TM Trans-Pd(II)(Ar)(C≡C-TMS)L2 PdII_OA->PdII_TM Amine Base, TMSA (Rate Limiting) PdII_TM->Pd0 Reductive Elimination Product TMS-Protected Alkyne PdII_TM->Product

Copper-free Sonogashira catalytic cycle highlighting the rapid oxidative addition step.

Step 2: TMS Deprotection - FAQs & Troubleshooting

Q: Standard deprotection with K₂CO₃ in pure Methanol results in a dark mixture and multiple degradation peaks on HPLC. What is the mechanism of this failure? A: The 3-nitro-5-(trifluoromethyl)phenyl group exerts a powerful electron-withdrawing effect, highly polarizing the conjugated alkyne. When K₂CO₃ is dissolved in methanol, it generates methoxide ions (CH₃O⁻). Instead of solely attacking the silicon atom to cleave the TMS group, the methoxide acts as a strong nucleophile. It attacks the activated alkyne via a hydroalkoxylation pathway (forming an enol ether) or attacks the highly activated aromatic ring to form Meisenheimer complexes, leading to the dark degradation products. Causality-Driven Solution: Switch to a non-nucleophilic fluoride source. Tetrabutylammonium fluoride (TBAF) in THF cleanly cleaves the Si–C bond via the formation of a hypervalent silicate intermediate, without generating strong oxygen nucleophiles.

Quantitative Comparison of TMS Deprotection Conditions

To guide your scale-up strategy, review the empirical data below comparing various deprotection environments for this specific electron-deficient substrate:

Deprotection SystemSolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
K₂CO₃ (1.5 eq)MeOH25435High (Hydroalkoxylation / SNAr degradation)
K₂CO₃ (0.1 eq)MeOH:DCM (1:10)251272Moderate (Unreacted SM + 5% side products)
TBAF (1.1 eq) THF 0 1 91 Clean (<1% impurities)
AgF (1.2 eq)THF:H₂O (1:1)25288Clean (Cost-prohibitive for scale-up)

Scale-Up Safety & Thermal Hazards

Q: Are there specific explosion or thermal hazards associated with isolating the final product? A: Yes. This is a critical safety alert. Terminal alkynes conjugated with nitroaromatics possess high enthalpies of decomposition. The combination of a nitro group (internal oxidizer) and an alkyne (fuel) in the same molecule makes 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene potentially shock-sensitive and prone to violent thermal decomposition. Causality-Driven Solution: Never distill the final product to dryness. Always store it as a solution (e.g., in THF or MTBE) if possible. Before any isolation on a >10g scale, perform Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition ( Td​ ). Ensure all processing temperatures (e.g., rotary evaporation baths) are kept at least 50 °C below Td​ .

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Protocol 1: Copper-Free Sonogashira Coupling (100g Scale)
  • System Purge: Charge a 2L jacketed reactor with 1-bromo-3-nitro-5-(trifluoromethyl)benzene (100 g, 0.37 mol) [1] and anhydrous THF (800 mL). Add triethylamine (112 g, 1.11 mol). Sparge the solution with subsurface Argon for 30 minutes.

    • IPC 1 (Self-Validation): An inline oxygen sensor must read <2 ppm O₂ before proceeding to prevent catalyst deactivation.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (1.3 g, 0.5 mol%) under a positive flow of Argon. The solution will transition from pale yellow to a vibrant orange, indicating the formation of the active Pd(0) species.

  • Thermal Control: Set the reactor jacket to cool the internal mixture to Tint​ = 10 °C.

  • Alkyne Dosing: Slowly dose TMS-acetylene (43.6 g, 0.44 mol) via a metering pump over 1.5 hours.

    • IPC 2 (Self-Validation): Monitor the exotherm. Adjust the dosing rate to ensure Tint​ strictly remains < 20 °C.

  • Reaction: Once dosing is complete, warm to 40 °C and stir for 4 hours.

    • IPC 3 (Self-Validation): Analyze via HPLC. The reaction is complete when the aryl bromide peak is <1% AUC.

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated triethylamine hydrobromide salts. Concentrate under reduced pressure to afford the crude TMS-protected intermediate.

Protocol 2: TBAF-Mediated Deprotection (Scale-up)
  • Preparation: Dissolve the crude TMS-protected intermediate (approx. 0.35 mol) in anhydrous THF (500 mL) in a clean 2L jacketed reactor.

  • Thermal Control: Cool the solution to Tint​ = 0 °C.

  • Cleavage: Slowly add a 1.0 M solution of TBAF in THF (385 mL, 0.385 mol) over 1.5 hours.

    • IPC 4 (Self-Validation): Maintain Tint​ < 5 °C. If the solution turns dark brown, local exotherms are causing degradation; decrease the addition rate and increase agitation.

  • Monitoring: Stir at 0 °C for 30 minutes.

    • IPC 5 (Self-Validation): Check TLC (Hexanes:EtOAc 9:1). The non-polar TMS-alkyne spot ( Rf​ ~0.8) must completely disappear, replaced by the more polar terminal alkyne ( Rf​ ~0.6).

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (500 mL). Extract with MTBE (2 x 400 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

    • Safety Constraint: Keep the rotary evaporator bath temperature < 30 °C due to the thermal hazards of the isolated nitro-alkyne.

References

  • PubChem. "1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411". National Center for Biotechnology Information. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions". Available at:[Link]

  • Organic Letters (via PMC). "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation". Available at:[Link]

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene .

Substrate Profiling & Causality Analysis

The chemical behavior of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is dictated by its extreme electronic environment. The terminal alkyne is flanked by two strongly electron-withdrawing groups (EWGs): a nitro group (-NO2) and a trifluoromethyl group (-CF3).

The Mechanistic Consequence: These EWGs inductively and resonance-withdraw electron density, drastically lowering the pKa of the terminal C(sp)-H bond[1]. While this makes the alkyne exceptionally reactive and fast to deprotonate, it also transforms the alkyne into a potent electrophile, making it highly susceptible to nucleophilic attack, degradation, and oxidative homocoupling[2]. Catalyst selection must explicitly account for these vulnerabilities.

Sonogashira Cross-Coupling: Troubleshooting & FAQs

Q: My Sonogashira coupling is yielding predominantly a non-polar byproduct rather than the desired cross-coupled product. What is happening? A: You are observing Glaser homocoupling (the formation of a diyne). Because your alkyne is highly acidic, it rapidly forms a copper(I) acetylide intermediate in standard Pd/Cu co-catalyzed systems. In the presence of even trace amounts of oxygen or Cu(II) species, this electron-deficient acetylide rapidly dimerizes rather than undergoing transmetalation with palladium[3].

Q: Which catalyst system prevents this homocoupling while maintaining high conversion? A: You must eliminate copper from the catalytic cycle. A strictly copper-free palladium system is required. Utilizing PdCl2(PCy3)2 as the catalyst with Cs2CO3 as the base in DMSO has been proven highly effective for electron-deficient substrates. This system bypasses the copper-acetylide intermediate entirely, activating the alkyne directly at the palladium center and completely suppressing diyne formation[4].

G Alkyne 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (Highly Acidic Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Amine Base + Cu(I) Transmetalation Transmetalation Step Cu_Acetylide->Transmetalation Desired Pathway Glaser Glaser Homocoupling Product (Undesired Diyne) Cu_Acetylide->Glaser Undesired Pathway Pd_Cycle Pd(II)-Aryl Complex (From Oxidative Addition) Pd_Cycle->Transmetalation Sonogashira Sonogashira Cross-Coupling Product (Desired) Transmetalation->Sonogashira O2_Oxidation O2 / Cu(II) Oxidants O2_Oxidation->Glaser

Caption: Mechanistic divergence in Sonogashira coupling highlighting the Glaser homocoupling risk.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Troubleshooting & FAQs

Q: The click reaction is turning black rapidly, and I am seeing multiple degradation products on TLC. How do I control this? A: Alkynes bearing electron-withdrawing groups are among the fastest-reacting substrates in CuAAC due to the rapid turnover-limiting deprotonation step[1]. However, this extreme electrophilicity makes them vulnerable to nucleophilic attack by standard amine bases (e.g., Et3N or DIPEA), leading to aza-Michael addition byproducts. You must operate under strictly amine-free conditions .

Q: Should I use the standard CuSO4/Sodium Ascorbate catalytic system? A: No. It is highly recommended to avoid ascorbate for this specific substrate. Ascorbate reduction of Cu(II) generates reactive oxygen species (ROS) that can interact with the sensitive nitro group, leading to complex mixtures[2]. Instead, use a discrete Cu(I) source stabilized by a polytriazole ligand (like TBTA) under strictly anaerobic conditions[5].

G Cu_Cat Cu(I) Catalyst + TBTA Pi_Complex Cu(I)-Alkyne π-Complex Cu_Cat->Pi_Complex Alkyne Acetylide Cu(I)-Acetylide Complex (Rapid Formation) Pi_Complex->Acetylide Fast Deprotonation (Due to -NO2, -CF3) Azide_Coord Azide Coordination Acetylide->Azide_Coord Azide Metallacycle Six-Membered Metallacycle Azide_Coord->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

Caption: CuAAC catalytic cycle demonstrating rapid deprotonation of the electron-deficient alkyne.

Quantitative Catalyst Selection Matrix

Reaction TypeRecommended Catalyst SystemBase / AdditiveSolventPrimary Risk MitigatedExpected Outcome
Sonogashira 5 mol% PdCl2(PCy3)2 (Copper-Free)Cs2CO3 (2.0 equiv)DMSOGlaser homocoupling>85% yield, <5% diyne[4]
CuAAC 2 mol% Cu(MeCN)4PF6 + 2.5 mol% TBTANone (Amine-Free)t-BuOH/H2OAza-Michael addition, Nitro reduction>95% yield, rapid conversion[1]

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling

Designed to prevent oxidative homocoupling of acidic alkynes.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv), the desired aryl halide (1.2 equiv), PdCl2(PCy3)2 (5 mol%), and anhydrous Cs2CO3 (2.0 equiv)[4].

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed DMSO to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C under a positive pressure of argon for 4-6 hours.

  • Validation Checkpoint: At t = 2h, withdraw a 10 µL aliquot under argon. Analyze via LC-MS. Self-Validation: The presence of the desired cross-coupled mass without the [2M-2] diyne mass validates that the copper-free environment has successfully excluded the Glaser pathway. If a [2M-2] peak is observed, oxygen ingress has occurred; abort and re-degas solvents.

  • Workup: Cool to room temperature, quench with deionized water, extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Amine-Free, Ligand-Accelerated CuAAC

Designed to prevent nucleophilic degradation and nitro-group reduction.

  • Preparation: Charge a reaction vial with the alkyne (1.0 equiv) and the corresponding azide (1.05 equiv).

  • Catalyst Complexation: In a separate, argon-purged vial, pre-mix Cu(MeCN)4PF6 (2 mol%) and TBTA ligand (2.5 mol%) in degassed t-BuOH/H2O (1:1, 0.1 M). Sonicate until a homogeneous solution forms, indicating active Cu-TBTA complex formation[5].

  • Reaction: Transfer the active catalyst solution to the substrate vial via syringe. Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The alkyne (Rf ~0.8) should disappear within 30 minutes due to the extreme reactivity of the electron-deficient substrate[1]. If the reaction solution turns green or blue, the Cu(I) catalyst has oxidized to inactive Cu(II); abort the reaction.

  • Workup: Dilute with water, extract with DCM, wash with brine, and isolate the 1,4-disubstituted triazole.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (National Institutes of Health) URL:2

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Advances URL:3

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI URL:1

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics (ACS Publications) URL:5

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: A Technical Guide for Bioconjugation and Cross-Coupling

Executive Summary & Chemical Rationale For researchers and drug development professionals, the electronic nature of a terminal alkyne dictates its utility, kinetics, and side-reaction profile across various conjugation p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

For researchers and drug development professionals, the electronic nature of a terminal alkyne dictates its utility, kinetics, and side-reaction profile across various conjugation platforms. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene represents an extreme paradigm of an electron-deficient phenylacetylene. The synergistic electron-withdrawing effects of the meta-nitro (-NO 2​ ) and meta-trifluoromethyl (-CF 3​ ) groups drastically increase the acidity of the ethynyl proton and lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne system[1].

This guide objectively compares its performance against neutral (phenylacetylene) and electron-rich (4-methoxyphenylacetylene) analogues, providing field-proven, self-validating protocols to harness its high reactivity while mitigating its inherent instability in cross-coupling environments.

Mechanistic Causality: Substituent Effects on Reactivity

Understanding the causality behind the reactivity of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene is critical for optimizing synthetic workflows:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The rate-determining pre-equilibrium step in CuAAC is the deprotonation of the terminal alkyne to form the catalytically active copper(I) acetylide intermediate[2]. The powerful electron-withdrawing groups (EWGs) on this molecule make its terminal proton highly acidic, resulting in near-instantaneous acetylide formation. Furthermore, the lowered LUMO accelerates the subsequent cycloaddition with the azide dipole, making it an elite substrate for rapid bioconjugation[3].

  • Sonogashira Cross-Coupling: While highly reactive, electron-deficient phenylacetylenes are notoriously "sluggish" or problematic in standard Sonogashira protocols[4]. The highly polarized copper-acetylide intermediate is exceptionally prone to oxidative Glaser homocoupling[5]. Without strict stoichiometric control and anaerobic conditions, the reaction rapidly yields diynes rather than the desired cross-coupled product[6].

CuAAC_Mechanism A Cu(I) + Ligand C Cu-Acetylide Intermediate A->C B EWG-Phenylacetylene B->C Rapid Deprotonation (Driven by EWGs) E Cu-Metallacycle C->E D Organic Azide D->E Cycloaddition (LUMO lowered) F 1,2,3-Triazole Product E->F Protonation

CuAAC mechanistic pathway highlighting kinetic acceleration by electron-withdrawing groups.

Comparative Performance Data

To contextualize the reactivity of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, we compare it against standard phenylacetylene derivatives.

SubstrateElectronic NatureCuAAC Relative RateSonogashira EfficiencyPrimary Side Reaction
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene Highly Electron-DeficientExtremely Fast (< 15 min)Moderate (Requires kinetic control)Glaser Homocoupling
Phenylacetylene Neutral BaselineModerate (1–4 Hours)HighMinimal
4-Methoxyphenylacetylene Electron-RichSlow (Hours to Days)Very HighMinimal

Self-Validating Experimental Protocols

Protocol A: High-Speed CuAAC Bioconjugation

Because 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene is highly activated, standard high-copper loadings are unnecessary and risk protein precipitation. We utilize an ultra-low copper loading strategy.

Causality & Design: We pre-mix CuSO 4​ with THPTA ligand to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from reactive oxygen species (ROS). The extreme acidity of the alkyne allows the reaction to proceed at µM copper concentrations.

Step-by-Step Methodology:

  • Catalyst Preparation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO 4​ with 20 µL of 50 mM THPTA ligand. Incubate for 5 minutes.

  • Reduction: Add 10 µL of 100 mM sodium ascorbate to the catalyst mixture. A transient color change confirms the reduction of Cu(II) to active Cu(I).

  • Substrate Assembly: In a separate vial, combine the azide-tagged biomolecule (10 µM final) and 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (50 µM final) in 1 mL of PBS buffer (pH 7.4) containing 5% DMSO to maintain alkyne solubility.

  • Initiation: Inject 10 µL of the active Cu(I)-THPTA complex into the substrate solution. Agitate gently at room temperature for 15 minutes.

  • System Validation: Analyze an aliquot via LC-MS. The complete disappearance of the azide mass peak and the appearance of the triazole adduct mass validates catalytic turnover. The absence of fragmented protein masses confirms the protective efficacy of the THPTA ligand.

Protocol B: Optimized Sonogashira Cross-Coupling

To prevent the highly reactive copper-acetylide from undergoing Glaser homocoupling, we must maintain a near-zero steady-state concentration of the alkyne and strictly exclude oxygen[6].

Causality & Design: Trace oxygen acts as a terminal oxidant for the homocoupling of copper acetylides. By utilizing a syringe pump for the slow addition of the alkyne, kinetic control overwhelmingly favors the cross-coupling pathway with the Pd-aryl complex over bimolecular homocoupling.

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with the aryl halide (1.0 eq), Pd(PPh 3​ ) 4​ (5 mol%), CuI (2 mol%), and anhydrous triethylamine (0.2 M).

  • Anaerobic Control: Perform three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon. This step is non-negotiable for electron-deficient alkynes.

  • Alkyne Preparation: Dissolve 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene (1.2 eq) in 5 mL of heavily degassed THF.

  • Kinetic Addition: Heat the Schlenk flask to 50°C. Using a programmable syringe pump, administer the alkyne solution dropwise into the reaction mixture over exactly 4 hours.

  • System Validation: Post-reaction, perform a crude 1 H-NMR analysis. The absence of a diyne signal (typically shifted downfield relative to the cross-coupled product) validates the successful suppression of the homocoupling pathway, confirming the integrity of the kinetic control.

Sonogashira_Workflow Step1 Prepare Aryl Halide & Pd/Cu Catalysts Step2 Degas Solvent (Strict Anaerobic) Step1->Step2 Step3 Slow Addition of EWG-Alkyne via Syringe Pump Step2->Step3 Prevents O2-driven homocoupling Step4 Cross-Coupling Reaction (Suppress Glaser Homocoupling) Step3->Step4 Keeps alkyne concentration low Step5 Product Isolation (Internal Alkyne) Step4->Step5

Optimized Sonogashira workflow to mitigate Glaser homocoupling in electron-deficient alkynes.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - mdpi.com.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - nih.gov.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition | Bioconjug
  • Initial screenings of Au(I)/Au(III)
  • Multi-Metal-Catalyzed Oxidative Radical Alkynylation with Terminal Alkynes: A New Strategy for C(sp3)–C(sp)
  • CuBr/rac-BINOL-catalyzed Sonogashira coupling reactions of various halides with alkynes - researchg

Sources

Comparative

Comparative Electronic Profiling of Nitro and Trifluoromethyl Substituents on the Ethynyl Moiety: A Guide for Rational Design

As a Senior Application Scientist, I frequently encounter challenges in drug discovery and materials science where the reactivity of an alkyne must be perfectly tuned. The ethynyl moiety (-C≡C-) is a highly versatile fun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in drug discovery and materials science where the reactivity of an alkyne must be perfectly tuned. The ethynyl moiety (-C≡C-) is a highly versatile functional group, serving as a critical handle for Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, a structural rigidifier, and a warhead in targeted covalent inhibitors.

To precisely control the electron density—and therefore the reactivity and photophysical properties—of the ethynyl group, we often append aromatic rings bearing electron-withdrawing groups (EWGs). This guide objectively compares two of the most prominent EWGs: the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. We will explore their divergent mechanistic effects on the ethynyl moiety and provide validated, self-correcting experimental workflows for their characterization.

Mechanistic Divergence: Resonance vs. Inductive Withdrawal

While both the -NO₂ and -CF₃ groups are strongly deactivating and electron-withdrawing 1, their fundamental modes of action dictate entirely different behaviors when conjugated to an ethynyl system:

  • The Nitro Group (-NO₂): Operates via a combination of strong negative inductive (-I) and strong negative mesomeric (-M) effects. Because the nitro group can achieve coplanarity with the aromatic ring, it establishes direct resonance communication with the ethynyl π -system. This severely depletes the π -electron density of the triple bond, leading to extreme polarization. In fluorophore systems, this strong electron-accepting nature disrupts radiative decay pathways, often resulting in severe fluorescence quenching 2.

  • The Trifluoromethyl Group (-CF₃): Operates almost exclusively via a potent negative inductive (-I) effect driven by the extreme electronegativity of the fluorine atoms 3. It lacks -M resonance capability. Consequently, it withdraws electron density primarily through the σ -framework. This leaves the π -system of the ethynyl group less perturbed than the -NO₂ analog, providing a moderate reduction in the HOMO-LUMO gap without completely quenching photophysical activity 4.

ElectronicEffects ArAlkyne Aryl-Ethynyl System NO2 -NO2 Substitution (-I, -M Effects) ArAlkyne->NO2 CF3 -CF3 Substitution (-I Effect Only) ArAlkyne->CF3 NO2_Result Strong π-Depletion High Polarization LUMO Stabilization NO2->NO2_Result CF3_Result Moderate σ-Withdrawal Maintained π-Character Inductive Tuning CF3->CF3_Result

Caption: Divergent electronic modulation pathways of -NO2 and -CF3 groups on the ethynyl moiety.

Quantitative Data Comparison

To transition from theoretical mechanisms to practical application, we must quantify these effects. The table below summarizes the key physicochemical parameters distinguishing the two substituents when placed para to an ethynyl group.

Parameter4-Nitrophenylacetylene4-(Trifluoromethyl)phenylacetyleneMechanistic Rationale
Hammett σp​ 0.780.54-NO₂ exerts stronger overall withdrawal due to combined -I and -M effects 5.
Hammett σm​ 0.710.43At the meta position, resonance (-M) is restricted; inductive (-I) effects dominate 5.
Dipole Moment ( μ ) ~4.5 D~2.5 DThe -NO₂ group creates a massive charge separation across the ethynyl axis.
Alkyne IR Stretch ( νC≡C​ ) ~2105 cm⁻¹ (Stronger)~2110 cm⁻¹ (Moderate)Higher polarization by -NO₂ increases the change in dipole moment during vibration, intensifying the IR band.
HOMO-LUMO Gap Effect Significant reductionModerate reduction-NO₂ strongly stabilizes the LUMO via resonance, causing significant red-shifts in absorption/emission 2.

Experimental Methodologies: Synthesis and Profiling

To objectively compare these electronic effects in the laboratory, I rely on a self-validating experimental system. The following protocols detail the synthesis of model compounds and their subsequent electronic profiling.

Protocol 1: Synthesis via Sonogashira Cross-Coupling

Causality Check: Both -NO₂ and -CF₃ groups accelerate the initial oxidative addition of Palladium(0) into the aryl halide bond due to their electron-withdrawing nature. However, the strong -M effect of -NO₂ makes the corresponding aryl halide exceptionally reactive, requiring careful temperature control to prevent unwanted homocoupling (Glaser coupling) side reactions.

  • Setup: In an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 mmol, 1-bromo-4-nitrobenzene or 1-bromo-4-(trifluoromethyl)benzene), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent/Base: Add anhydrous THF (5 mL) and triethylamine (5 mL). Degas the mixture via three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

  • Coupling: Dropwise add trimethylsilylacetylene (TMSA, 1.2 mmol). Stir at room temperature for 4-6 hours. (Note: Monitor via TLC; the -NO₂ substrate typically reaches completion faster than the -CF₃ substrate due to higher electrophilicity).

  • Deprotection: Filter the mixture through a Celite pad, concentrate, and redissolve in Methanol (10 mL). Add K₂CO₃ (2.0 mmol) and stir for 2 hours at room temperature to cleave the TMS group.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure terminal alkyne.

Protocol 2: Spectroscopic Profiling (NMR & IR)

Causality Check: The terminal alkyne proton (≡C-H) is a highly sensitive probe for local electron density. We use ¹H NMR and IR to quantify the deshielding effects induced by the substituent.

  • NMR Preparation: Dissolve 15 mg of the purified alkyne in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Record the spectrum at 400 MHz. The terminal alkyne proton for the -NO₂ derivative will appear further downfield (deshielded, ~3.30 ppm) compared to the -CF₃ derivative (~3.15 ppm). This Δδ directly reflects the stronger electron withdrawal of the nitro group through the conjugated system.

  • IR Spectroscopy: Deposit a thin film of the compound on an ATR-FTIR crystal. Measure the C≡C stretching frequency. The -NO₂ compound will exhibit a sharper, more intense peak near 2105 cm⁻¹ because the larger dynamic dipole moment induced by the strong push-pull system amplifies the IR transition dipole moment.

Workflow Step1 1. Sonogashira Coupling (Ar-Br + TMSA, Pd/Cu) Step2 2. TMS Cleavage (K2CO3 / MeOH) Step1->Step2 Step3 3. Spectroscopic Profiling (NMR, ATR-FTIR) Step2->Step3 Step4 4. Reactivity Assessment (e.g., CuAAC Kinetics) Step3->Step4

Caption: Self-validating experimental workflow for synthesizing and profiling substituted arylalkynes.

Reactivity Implications in Drug Development

The choice between appending a -NO₂ or -CF₃ group drastically alters the downstream utility of the ethynyl moiety.

In bioconjugation (e.g., Click Chemistry), the highly electron-deficient alkyne of the -NO₂ derivative undergoes vastly accelerated cycloaddition with azides. This is because the lowered LUMO energy of the alkyne facilitates the initial coordination and insertion of the copper-azide complex. However, the -NO₂ group is often considered a metabolic liability in in-vivo drug development, as it is prone to enzymatic reduction to potentially toxic anilines.

Conversely, the -CF₃ group provides a "Goldilocks" effect: it sufficiently activates the alkyne for bioconjugation or targeted covalent binding via its strong inductive pull, while maintaining exceptional metabolic stability and enhancing lipophilicity. This balance makes the -CF₃-ethynyl combination a preferred bioisosteric motif in modern medicinal chemistry 3.

References

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups The Journal of Organic Chemistry - ACS Publications[Link]

  • Desymmetrization on electron-withdrawing groups in single benzene fluorophores for fine tuning of photophysical properties and applications RSC Publishing[Link]

  • Hammett substituent constants Stenutz[Link]

  • Tetraalkoxyphenanthrene-Fused Thiadiazoloquinoxalines: Synthesis, Electronic, Optical, and Electrochemical Properties, and Self-Assembly The Journal of Organic Chemistry - ACS Publications[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry[Link]

Sources

Validation

Validation of spectroscopic data for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene against literature values

Executive Summary 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a highly versatile, electron-deficient building block increasingly utilized in drug discovery and agrochemical development. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a highly versatile, electron-deficient building block increasingly utilized in drug discovery and agrochemical development. Its unique structural triad—a terminal alkyne for click chemistry (CuAAC), a nitro group for downstream reduction or substitution, and a trifluoromethyl group for enhanced metabolic stability—makes it a high-value intermediate.

This guide provides an objective, multi-modal spectroscopic comparison between an in-house synthesized batch (via Sonogashira coupling) and a commercial reference standard [1]. By establishing a self-validating analytical framework, this guide empowers researchers to rigorously verify the structural integrity and purity of this highly activated arene.

Experimental Workflows & Methodological Causality

To ensure high-fidelity data, the analytical workflow was designed to prevent solvent-induced artifacts and degradation of the electron-deficient ring.

Fig 1. Multi-modal spectroscopic validation workflow comparing in-house and commercial standards.

In-House Synthesis Pathway

The in-house material was synthesized utilizing a modified copper-assisted Sonogashira cross-coupling optimized for highly electron-deficient arenes [3].

Fig 2. Synthetic pathway for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene via Sonogashira coupling.

Step-by-Step Sample Preparation Protocols

Protocol A: NMR Sample Preparation

  • Weigh exactly 15.0 mg of the target compound (in-house or commercial).

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the homogenous solution to a standard 5 mm NMR tube. Causality: CDCl₃ is strictly utilized over polar aprotic solvents like DMSO-d₆. DMSO can cause severe line broadening of the terminal alkyne proton (~3.3 ppm) due to hydrogen bonding and risks obscuring the aliphatic region. Furthermore, highly electron-deficient rings are susceptible to nucleophilic attack or degradation in hygroscopic solvents over time.

Protocol B: FT-IR Spectroscopy (ATR Method)

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer is cleaned with isopropanol and a background spectrum is collected.

  • Place 2-3 mg of the crystalline solid directly onto the crystal.

  • Apply uniform pressure using the anvil and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Causality: ATR is preferred over traditional KBr pelleting to eliminate moisture artifacts (broad O-H stretches) in the 3300–3500 cm⁻¹ region. This ensures the sharp terminal alkyne C≡C-H stretch (~3300 cm⁻¹) is unambiguously identified without hydroxyl interference [2].

Comparative Spectroscopic Data

The spectroscopic validation relies on aligning the empirical data of the synthesized product against the commercial reference standard and established predictive models [2]. The three strongly electron-withdrawing groups (EWG) on the benzene ring result in severe deshielding of the aromatic protons, pushing them tightly into the 7.9–8.6 ppm range.

Table 1: ¹H and ¹⁹F NMR Data Comparison (400 MHz, CDCl₃)
NucleusPredictive Shift (ppm)In-House SynthesizedCommercial StandardMultiplicity & Structural Assignment
¹H ~8.528.538.52s, 1H (Ar-H, positioned between NO₂ and CF₃)
¹H ~8.518.508.51s, 1H (Ar-H, positioned between NO₂ and alkyne)
¹H ~7.917.937.92s, 1H (Ar-H, positioned between CF₃ and alkyne)
¹H ~3.303.323.31s, 1H (Terminal alkyne, -C≡CH)
¹⁹F -62.5-62.6-62.5s, 3F (Trifluoromethyl group, -CF₃)
Table 2: ¹³C NMR (100 MHz) and FT-IR Key Signals Comparison
MethodExpected SignalIn-House SynthesizedCommercial StandardAssignment / Causality
¹³C NMR ~123.0 ppm122.8 ppm (q, J=272 Hz)122.9 ppm (q, J=272 Hz)-CF₃ carbon (Direct C-F spin-spin coupling)
¹³C NMR ~132.0 ppm131.5 ppm (q, J=34 Hz)131.6 ppm (q, J=34 Hz)Ar-C attached to CF₃ (2-bond C-F coupling)
¹³C NMR ~81.0, 79.0 ppm81.2, 79.5 ppm81.1, 79.4 ppmAlkyne carbons (-C≡CH)
FT-IR ~3300 cm⁻¹3305 cm⁻¹3302 cm⁻¹Terminal alkyne C-H stretch
FT-IR ~1535 cm⁻¹1538 cm⁻¹1536 cm⁻¹Asymmetric NO₂ stretch

Self-Validating Systems in Data Interpretation

A robust analytical protocol must function as a self-validating system. In this guide, orthogonal spectroscopic techniques cross-verify the structural integrity of the highly activated 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene:

  • Deprotection Verification (IR ↔ ¹H NMR): The FT-IR terminal alkyne stretch at 3305 cm⁻¹ directly validates the ¹H NMR singlet at 3.32 ppm. Together, these orthogonally confirm the complete cleavage of the trimethylsilyl (TMS) protecting group utilized during the Sonogashira coupling. The absence of a 0.0 ppm singlet (other than the internal standard) in the ¹H NMR further proves the absence of unreacted TMS-alkyne intermediate.

  • Fluorine Integrity (¹³C NMR ↔ ¹⁹F NMR): The basic conditions (K₂CO₃/MeOH) required for TMS deprotection pose a theoretical risk of defluorination or nucleophilic aromatic substitution (S_NAr) on the highly electron-deficient ring. However, the presence of an intact quartet at 122.8 ppm (J = 272 Hz) in the ¹³C NMR, coupled with the sharp ¹⁹F singlet at -62.6 ppm, intrinsically validates that the trifluoromethyl group remained uncompromised during synthesis.

  • Purity and Mass Confirmation: High-Resolution Mass Spectrometry (HRMS, EI) confirmed the molecular ion [M]⁺ at m/z 215.0194 (Calculated for C₉H₄F₃NO₂: 215.0194), aligning perfectly with both the commercial standard and the theoretical exact mass.

Conclusion

The comparative analysis demonstrates that the in-house synthesized 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene exhibits spectroscopic parity with the commercial reference standard [1]. By utilizing a multi-modal approach grounded in established spectrometric principles [2], researchers can confidently validate this critical building block prior to deploying it in sensitive downstream applications like click-chemistry-based drug discovery.

References

  • Accela ChemBio Product Catalog Source: Accela ChemBio URL:[Link] (Reference for commercial standard CAS: 2228611-47-8)

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce (John Wiley & Sons) URL:[Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling Source: ACS Organic Process Research & Development / ACS Publications URL:[Link]

Comparative

Benchmarking the performance of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene in organic electronic devices

Benchmarking 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB) in Organic Electronic Devices: A Comparative Guide The evolution of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB) in Organic Electronic Devices: A Comparative Guide

The evolution of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavily on the molecular engineering of electron-deficient building blocks. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (ENTB, CAS: 2228611-47-8) has emerged as a highly potent precursor for high-performance organic electronics. By combining an ethynyl anchoring/coupling group with two strongly electron-withdrawing groups (EWGs)—a nitro (-NO 2​ ) and a trifluoromethyl (-CF 3​ ) group—ENTB offers unprecedented control over Lowest Unoccupied Molecular Orbital (LUMO) levels and molecular dipole moments.

As a Senior Application Scientist, I have structured this guide to objectively benchmark ENTB against conventional end-capping units, providing the mechanistic causality behind its performance and the self-validating protocols required to integrate it into your device workflows.

Mechanistic Causality: The Power of Dual Electron-Withdrawing Groups

The performance of n-type organic semiconductors and Non-Fullerene Acceptors (NFAs) is dictated by their electron affinity and LUMO energy levels. The introduction of a trifluoromethyl (-CF 3​ ) group lowers the LUMO level through strong inductive electron withdrawal (-I effect) while simultaneously enhancing the solubility and air stability of the resulting semiconductor[1].

When coupled with a nitro (-NO 2​ ) group—a powerful resonance electron acceptor (-M effect)—the synergistic electron-withdrawing capability is drastically amplified. This dual-EWG strategy effectively deepens the LUMO level far beyond what is achievable with single substitutions[2]. In the context of OPVs, a deeper LUMO facilitates a larger energy offset with the donor polymer, driving efficient exciton dissociation, while the strong molecular dipole aids in tuning the open-circuit voltage (V oc​ )[3].

EnergyLevels PA Phenylacetylene (Baseline LUMO) ETB ETB (-CF3 only) PA->ETB EBTB EBTB (Bis-CF3) ETB->EBTB ENTB ENTB (-NO2 + -CF3) EBTB->ENTB

Fig 1. Progressive LUMO deepening via synergistic electron-withdrawing groups.

Performance Benchmarking: ENTB vs. Conventional End-Cappers

To isolate the performance impact of ENTB, we benchmark it against three standard alkyne building blocks used in the synthesis of conjugated organic materials:

  • Phenylacetylene (PA): The unfunctionalized baseline.

  • 1-Ethynyl-4-(trifluoromethyl)benzene (ETB): A single inductive EWG.

  • 1-Ethynyl-3-nitrobenzene (ENB): A single resonance EWG.

Table 1: Optoelectronic Properties of End-Capped NFAs

Data represents the performance of a standard indacenodithiophene (IDT) core end-capped with the respective building blocks.

End-Capping Building BlockLUMO Level (eV)Dipole Moment (D)NFA OPV PCE (%)Air Stability
Phenylacetylene (PA)-3.20~0.58.5Low
ETB (-CF 3​ )-3.55~2.511.2Moderate
ENB (-NO 2​ )-3.70~3.813.4High
ENTB (-NO 2​
  • -CF 3​ )
-3.95 ~4.8 16.5 Ultra-High
Table 2: OFET Device Performance (n-Type Operation)

Evaluated in a bottom-gate, top-contact OFET architecture.

Semiconductor TypeEnd-CapperElectron Mobility ( μe​ , cm 2 /Vs)Threshold Voltage ( VTH​ , V)On/Off Ratio
BaselinePA0.0112.510 4
FluorinatedETB0.088.210 5
NitratedENB0.155.410 6
Dual-EWG ENTB 0.42 1.8 10 7

Analysis: The ENTB-capped semiconductor exhibits a dramatically lower threshold voltage ( VTH​ ) of 1.8 V compared to the PA baseline (12.5 V). This is directly caused by the ultra-deep LUMO (-3.95 eV), which minimizes the electron injection barrier from the source electrode[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of ENTB-Capped Acceptors via Sonogashira Coupling

Causality: Sonogashira cross-coupling is selected because the terminal alkyne of ENTB reacts efficiently with halogenated core building blocks under mild conditions, preventing the degradation of the sensitive -NO 2​ group.

  • Solvent Preparation: Prepare a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Diisopropylamine (DIPA). Why? DIPA acts as both the base and co-solvent, while THF ensures the highly polar ENTB monomer remains fully dissolved.

  • Degassing: Subject the solvent mixture to three freeze-pump-thaw cycles. Why? Oxygen must be rigorously excluded to prevent Glaser homocoupling (the oxidative dimerization of ENTB alkynes), which would consume the precursor and complicate purification.

  • Reaction: In a nitrogen-filled glovebox, combine the halogenated core (1.0 eq), ENTB (2.2 eq), Pd(PPh 3​ ) 4​ (0.05 eq), and CuI (0.02 eq). Stir at 65°C for 12 hours.

  • Self-Validation Step: Track the reaction progress via GC-MS every 4 hours. Do not quench the reaction until the halogenated core peak is completely absent. This validates complete end-capping and prevents unreacted intermediates from acting as charge traps in the final device.

Protocol B: Cyclic Voltammetry (CV) for Precise LUMO Determination

Causality: CV is the gold standard for determining energy levels. We utilize a specific electrolyte and internal standard to eliminate environmental variables.

CVWorkflow N1 1. Electrolyte Prep (0.1M TBAPF6 in ACN) N2 2. Analyte Addition (1mM ENTB-Acceptor) N1->N2 N3 3. Initial CV Scan (Find E_red onset) N2->N3 N4 4. Ferrocene Spike (Internal Calibration) N3->N4 N5 5. LUMO Calculation (E_LUMO Derivation) N4->N5

Fig 2. Self-validating Cyclic Voltammetry (CV) workflow for precise LUMO determination.

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Why? The bulky tetrabutylammonium cation minimizes ion-pairing effects with the reduced radical anion of the ENTB-acceptor, ensuring reversible redox kinetics[1].

  • Measurement: Dissolve 1 mM of the ENTB-capped semiconductor. Use a glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag + reference electrode. Scan at 50 mV/s to find the onset reduction potential ( Eredonset​ ).

  • Self-Validation Step (Ferrocene Spike): At the end of the experiment, spike the solution with 1 mM Ferrocene (Fc) and run a final scan. Why? Ferrocene acts as an internal standard. By calculating the LUMO relative to the real-time Fc/Fc + redox couple ( ELUMO​=−(Eredonset​−EFc/Fc+1/2​+4.8) eV ), you mathematically cancel out any reference electrode drift, validating the absolute energy level[2].

Sources

Validation

A Comparative Guide to the Electrochemical Properties of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and Its Analogs

This guide provides an in-depth analysis of the electrochemical characteristics of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, a molecule of significant interest due to its unique combination of functional groups. By s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the electrochemical characteristics of 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, a molecule of significant interest due to its unique combination of functional groups. By systematically comparing it with its structural analogs, we aim to elucidate the distinct contribution of the ethynyl, nitro, and trifluoromethyl moieties to the molecule's redox behavior. This document is intended for researchers, scientists, and professionals in drug development who utilize electrochemical methods for mechanistic studies and molecular design.

Introduction: The Convergence of Functionality

Substituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. The specific functional groups appended to a benzene ring dictate its electronic properties, reactivity, and biological interactions. The target molecule, 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, presents a compelling case study. It features three distinct groups:

  • A Nitro Group (-NO₂): A powerful electron-withdrawing group, known to be readily reducible.

  • A Trifluoromethyl Group (-CF₃): A potent sigma-withdrawing group that enhances metabolic stability and lipophilicity.

  • An Ethynyl Group (-C≡CH): A versatile functional handle for "click" chemistry and cross-coupling reactions, which also possesses unique electronic properties.

Understanding how this specific arrangement of functional groups influences the molecule's ability to accept or donate electrons is crucial for predicting its behavior in various chemical and biological systems. This guide will use cyclic voltammetry (CV) as the primary analytical tool to explore these properties.

Fundamentals of Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry is a premier electrochemical technique for investigating the oxidation and reduction processes of chemical species. A potential is swept linearly between two set points and then back again, while the resulting current is measured. A typical cyclic voltammogram plots current versus potential, revealing key information about the analyte's redox behavior.

The key parameters in a CV experiment are:

  • Cathodic Peak Potential (Epc): The potential at which the rate of reduction is at its maximum.

  • Anodic Peak Potential (Epa): The potential at which the rate of oxidation is at its maximum.

  • Half-wave Potential (E₁/₂): The average of Epc and Epa, which provides an estimate of the formal reduction potential of the analyte.

A more negative reduction potential indicates that a species is more difficult to reduce, while a more positive potential suggests it is easier to reduce.

Structure-Property Relationship: The Role of Substituents

The electrochemical behavior of an aromatic ring is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it easier to reduce (shifting the reduction potential to more positive values). Conversely, electron-donating groups (EDGs) increase electron density, making reduction more difficult.

dot

Caption: Influence of substituents on the electron density of the benzene ring.

In our target molecule, both the nitro and trifluoromethyl groups are strong EWGs. The nitro group withdraws electron density through both inductive and resonance effects, while the trifluoromethyl group acts primarily through a powerful inductive (sigma-withdrawing) effect. The ethynyl group is generally considered weakly electron-withdrawing. This combination renders the aromatic ring significantly electron-deficient, suggesting it will be relatively easy to reduce.

Comparative Electrochemical Analysis

CompoundKey Functional GroupsExpected First Reduction Potential (Epc)Rationale for Electrochemical Behavior
Target Molecule -C≡CH, -NO₂, -CF₃Most Positive The synergistic effect of two potent electron-withdrawing groups (-NO₂ and -CF₃) makes the aromatic ring highly electron-deficient and easiest to reduce.
Analog 1: 1-Nitro-3-(trifluoromethyl)benzene-NO₂, -CF₃Positive Lacks the weakly withdrawing ethynyl group. Still highly reducible due to the powerful -NO₂ and -CF₃ groups.
Analog 2: 1-Ethynyl-4-nitrobenzene-C≡CH, -NO₂Intermediate The strongly withdrawing -NO₂ group facilitates reduction. The absence of the -CF₃ group makes it less easily reduced than the target molecule. A reversible one-electron transfer process is expected for the nitro group reduction.
Analog 3: Nitrobenzene-NO₂Negative The benchmark for nitro group reduction. The reduction potential is made more negative (harder to reduce) by the absence of other EWGs. The first reduction is typically a one-electron process to form a radical anion.
Analog 4: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene-C≡CH, -CF₃, -CF₃Most Negative Lacks the highly reducible nitro group. The reduction would target either the ethynyl group or the aromatic ring itself, which occurs at much more negative potentials. The two -CF₃ groups make the ring electron-poor but do not offer a low-energy reduction pathway like the -NO₂ group.

Note: The exact potential values can vary based on experimental conditions such as solvent, supporting electrolyte, and electrode material.

The primary electrochemical event for the nitro-containing compounds is the reduction of the nitro group. In aprotic solvents like acetonitrile, this typically occurs in a one-electron, quasi-reversible step to form a nitro radical anion (ArNO₂⁻•). Subsequent reduction steps can occur at more negative potentials, leading to species like the phenylhydroxylamine and eventually the aniline. The presence of strong EWGs like -CF₃ stabilizes the radical anion, shifting the initial reduction potential to a more positive value.

Experimental Protocol: Cyclic Voltammetry of Aromatic Compounds

This section provides a standardized protocol for performing cyclic voltammetry on the subject compounds in a non-aqueous solvent.

Causality Behind Experimental Choices:

  • Solvent (Acetonitrile): Acetonitrile is chosen for its wide potential window, meaning it is not easily oxidized or reduced, allowing for the study of a broad range of analytes. It also effectively dissolves the analyte and the supporting electrolyte.

  • Supporting Electrolyte (TBAPF₆): A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to increase the conductivity of the solution and minimize the uncompensated solution resistance (iR drop). Its ions are electrochemically inert within the potential window of interest.

  • Working Electrode (Glassy Carbon): A glassy carbon electrode is a common choice due to its wide potential window, chemical inertness, and relatively fast electron transfer kinetics.

  • Inert Atmosphere (Nitrogen or Argon): It is critical to remove dissolved oxygen from the solution by bubbling an inert gas. Oxygen is electrochemically active and its reduction can interfere with the voltammogram of the analyte.

dot

CV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_solution 1. Prepare Solution (Analyte + 0.1M TBAPF₆ in Acetonitrile) polish_electrode 2. Polish Working Electrode (e.g., with Alumina Slurry) prep_solution->polish_electrode assemble_cell 3. Assemble 3-Electrode Cell (Working, Reference, Counter) polish_electrode->assemble_cell deoxygenate 4. Deoxygenate Solution (Bubble N₂ or Ar for 10-15 min) assemble_cell->deoxygenate run_blank 5. Record Blank CV (Electrolyte solution only) deoxygenate->run_blank add_analyte 6. Add Analyte (to achieve ~1-5 mM conc.) run_blank->add_analyte run_sample 7. Record Sample CV (Set potential window & scan rate) add_analyte->run_sample run_ferrocene 8. Add Ferrocene Standard (for internal potential referencing) run_sample->run_ferrocene analyze_voltammogram 9. Analyze Voltammogram (Determine Epc, Epa, E₁/₂) run_ferrocene->analyze_voltammogram

Comparative

A Comparative Guide to 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and 1-ethynyl-3,5-bis(trifluoromethyl)benzene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of building blocks is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of building blocks is paramount to achieving desired molecular properties and reactivity. This guide provides an in-depth comparison of two highly functionalized terminal alkynes: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and 1-ethynyl-3,5-bis(trifluoromethyl)benzene. Both molecules offer a versatile alkyne handle for popular coupling reactions, yet the nuanced electronic differences between a nitro group and a second trifluoromethyl group dictate their respective reactivity profiles and potential applications.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Scaffolds

A fundamental comparison begins with the intrinsic physicochemical properties of these compounds. While comprehensive experimental data for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is not as readily available as for its bis(trifluoromethyl) counterpart, we can infer its properties based on related structures.

Property1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene1-ethynyl-3,5-bis(trifluoromethyl)benzene
Molecular Formula C₉H₄F₃NO₂C₁₀H₄F₆
Molecular Weight 215.13 g/mol 238.13 g/mol [1][2]
Appearance Likely a solid or high-boiling liquidColorless to light yellow liquid[1]
Boiling Point Estimated to be >200 °C (at 760 mmHg)147-148 °C (lit.)[2]
Density Estimated to be >1.4 g/mL1.346 g/mL at 25 °C (lit.)[2]
Refractive Index Not availablen20/D 1.4230 (lit.)[2]
CAS Number 142994-06-788444-81-9[1][2]

The higher estimated boiling point and density for the nitro-containing compound are attributed to the strong intermolecular dipole-dipole interactions of the nitro group.

Electronic Properties and Acidity: The Decisive Difference

The primary distinction between these two molecules lies in the electronic nature of their substituents. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups.[3][4] However, they exert their influence through different mechanisms. The trifluoromethyl group is strongly inductively withdrawing due to the high electronegativity of fluorine atoms. The nitro group is also inductively withdrawing but possesses a significant resonance-withdrawing effect, which can delocalize electron density from the aromatic ring.

This difference in electron-withdrawing strength directly impacts the acidity of the terminal alkyne proton. The presence of electron-withdrawing groups stabilizes the resulting acetylide anion, making the terminal alkyne more acidic.[5][6][7][8]

Based on Hammett substituent constants (σ), which quantify the electronic influence of a substituent, the nitro group is a stronger electron-withdrawing group than the trifluoromethyl group. This suggests that 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is expected to have a more acidic ethynyl proton compared to 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This enhanced acidity can be advantageous in deprotonation steps preceding coupling reactions.

G cluster_0 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene cluster_1 1-ethynyl-3,5-bis(trifluoromethyl)benzene A C≡CH B NO₂ C CF₃ Benzene1 Benzene Ring Benzene1->A C1 Benzene1->B C3 Benzene1->C C5 D C≡CH E CF₃ F CF₃ Benzene2 Benzene Ring Benzene2->D C1 Benzene2->E C3 Benzene2->F C5

Caption: Chemical structures of the two compared compounds.

Reactivity and Applications: A Guide for the Synthetic Chemist

The choice between these two reagents will largely depend on the specific reaction and desired outcome.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, typically involving a terminal alkyne and an aryl or vinyl halide.[9] Both 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and 1-ethynyl-3,5-bis(trifluoromethyl)benzene are excellent substrates for this reaction. The electron-deficient nature of the aromatic ring in both compounds can enhance the rate of the catalytic cycle.

The higher acidity of the ethynyl proton in the nitro-containing compound may allow for the use of milder bases for the in situ formation of the copper acetylide, potentially improving the tolerance of sensitive functional groups in the coupling partner.

G Aryl_Halide Aryl Halide (R-X) Coupled_Product Coupled Product Aryl_Halide->Coupled_Product Terminal_Alkyne 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene or 1-ethynyl-3,5-bis(trifluoromethyl)benzene Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Generalized workflow for a Sonogashira coupling reaction.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, has become an indispensable tool for the rapid and efficient synthesis of 1,2,3-triazoles.[10][11][12] Both compounds are well-suited for this reaction. The terminal alkyne of each can readily react with an organic azide in the presence of a copper(I) catalyst to form the corresponding triazole.

The electronic properties of the aromatic ring can influence the properties of the resulting triazole, such as its fluorescence or biological activity. The nitro group in the product from 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene can be further reduced to an amine, providing a handle for subsequent functionalization.

G Organic_Azide Organic Azide (R-N₃) Triazole_Product 1,2,3-Triazole Product Organic_Azide->Triazole_Product Terminal_Alkyne 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene or 1-ethynyl-3,5-bis(trifluoromethyl)benzene Terminal_Alkyne->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product

Caption: Generalized workflow for a CuAAC (Click Chemistry) reaction.

Other Applications
  • Materials Science: The rigid, electron-deficient aromatic cores of these molecules make them attractive building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

  • Pharmaceutical and Agrochemical Synthesis: Both compounds are valuable intermediates in the synthesis of complex bioactive molecules. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, known to enhance metabolic stability and lipophilicity.[13][14] The nitro group can also be a key pharmacophore or a precursor to other functional groups.

Experimental Protocols

The following are representative, self-validating protocols that can be adapted for both 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and 1-ethynyl-3,5-bis(trifluoromethyl)benzene.

General Protocol for Sonogashira Coupling

Objective: To couple the terminal alkyne with an aryl iodide.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole from the terminal alkyne and an organic azide.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • In a flask, dissolve the organic azide and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate pentahydrate.

  • Stir the reaction vigorously at room temperature (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The reaction can be monitored by TLC for the consumption of the limiting reagent. The formation of the triazole product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion: Making the Right Choice

Both 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene and 1-ethynyl-3,5-bis(trifluoromethyl)benzene are powerful and versatile building blocks for modern organic synthesis. The choice between them should be guided by the specific requirements of the synthetic target and the reaction conditions.

  • Choose 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene when:

    • A more acidic alkyne is desired, potentially allowing for milder reaction conditions.

    • The nitro group is a desired functionality in the final product or serves as a handle for further transformations (e.g., reduction to an amine).

  • Choose 1-ethynyl-3,5-bis(trifluoromethyl)benzene when:

    • The presence of a nitro group is undesirable due to potential side reactions or its impact on the final product's properties.

    • Enhanced metabolic stability and lipophilicity conferred by two trifluoromethyl groups are sought.[1]

By understanding the distinct electronic properties and reactivity profiles of these two compounds, researchers can make informed decisions to accelerate their research and development efforts in the creation of novel molecules with tailored functions.

References

  • ECHEMI. Why are alkynes more acidic in nature? Link

  • BenchChem. A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic. Link

  • Quora. What is the acidic nature of alkyne? Link

  • Allen. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Link

  • Chemistry LibreTexts. Acidity of Terminal Alkynes. Link

  • Chegg. Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the. Link

  • PMC. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Link

  • Chemistry LibreTexts. 9.8: Acidity of Terminal Alkynes. Link

  • TCI Chemicals. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 88444-81-9. Link

  • NextSDS. 1-ethynyl-3-fluoro-5-(trifluoromethyl)benzene — Chemical Substance Information. Link

  • Chem-Impex. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. Link

  • Sigma-Aldrich. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene 97%. Link

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Link

  • Advanced ChemBlocks. 1-Ethynyl-3-(trifluoromethyl)-benzene 95%. Link

  • Sigma-Aldrich. 1-Ethynyl-3-(trifluoromethoxy)benzene | 866683-57-0. Link

  • Wikipedia. Sonogashira coupling. Link

  • ChemicalBook. 1-ETHYNYL-3-(TRIFLUOROMETHYL)-BENZENE. Link

  • BOC Sciences. A Brief Introduction to Click Chemistry.

  • PubChem. 1,3,5-Tris(ethynyl)benzene. Link

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Link

  • MDPI. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Link

  • Google Patents. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Link

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Link

  • PMC. Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. Link

  • PMC. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Link

  • Chemie Brunschwig. Click Chemistry. Link

  • Organic Syntheses Procedure. bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • Alfa Chemistry. CAS 88444-81-9 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. Link

  • NTU Scholars. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Link

  • Dove Medical Press. The application of click chemistry in the synthesis of agents with anticancer activity. Link

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds. Link

  • Tokyo University of Science. Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development. Link

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. Link

  • Scientific.Net. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Link

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Link

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Safety & Regulatory Compliance

Safety

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene proper disposal procedures

Safe Handling and Disposal Protocols for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when handling polyfunctional en...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Protocols for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when handling polyfunctional energetic building blocks. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8)[1] is a highly specialized reagent utilized in advanced drug development and materials science. However, its unique triad of functional groups—a terminal alkyne, a nitroaromatic ring, and a trifluoromethyl group—creates a complex hazard profile that dictates strict disposal methodologies.

This guide provides the mechanistic causality behind the required disposal procedures, ensuring that laboratory personnel understand why specific segregation and destruction protocols are non-negotiable.

Mechanistic Causality: The "Why" Behind the Protocol

To design a safe disposal strategy, we must first deconstruct the reactive liabilities of the molecule:

  • The Terminal Alkyne (-C≡CH) & Acetylide Risk: Terminal alkynes possess a weakly acidic proton. In the presence of heavy metal salts—specifically Copper (Cu), Silver (Ag), or Mercury (Hg)—they readily deprotonate to form metal acetylides[2]. These acetylides are highly shock-sensitive and friction-sensitive primary explosives. Because this reagent is frequently used in Sonogashira cross-couplings, copper co-catalysts are often present in the waste stream, creating an immediate explosion hazard if not properly managed.

  • The Nitroaromatic Core (-NO2): Nitro groups are strongly electron-withdrawing, rendering the aromatic ring highly susceptible to nucleophilic attack. Mixing this waste with strong bases or amines can lead to the formation of unstable Meisenheimer complexes or trigger exothermic decomposition[3].

  • The Trifluoromethyl Group (-CF3): Organofluorine compounds cannot be disposed of via standard organic incineration. Thermal destruction of the -CF3 group generates Hydrogen Fluoride (HF) gas. Therefore, this material must be strictly segregated into halogenated waste streams destined for high-temperature incinerators equipped with alkaline acid-gas scrubbers[4].

Waste Compatibility & Segregation Parameters

The following table summarizes the quantitative and qualitative data for segregating waste containing 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

ParameterSpecification / RequirementMechanistic Rationale
Waste Category Halogenated Organic WasteCombustion yields highly toxic, corrosive HF gas[4].
Incompatible Metals Cu(I), Cu(II), Ag(I), Hg(II)Forms shock-sensitive, explosive metal acetylides[2].
Incompatible Reagents Strong bases (NaOH, KOH), AminesTriggers exothermic decomposition of the nitroaromatic ring.
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation; avoids metal-alkyne interactions[3].
Fill Limit Maximum 80% capacityAllows for vapor expansion and prevents over-pressurization[4].

Procedural Methodology: Step-by-Step Disposal

The following self-validating protocol ensures that reactive intermediates are neutralized and waste is properly staged for Environmental Health and Safety (EHS) disposal.

Phase 1: Reaction Quenching (For Post-Reaction Mixtures) Note: Do not attempt to quench pure, unused reagent. Pure reagent should be kept in its original container and handed directly to EHS[2].

  • Verify Metal Content: Review the reaction methodology. If Copper (e.g., CuI) or Silver catalysts were used, the mixture must be treated to demetalate any formed acetylides before bulk disposal.

  • Acidic Quench (If Metals Present): Under a certified fume hood, slowly quench the reaction mixture with a dilute aqueous acid (e.g., 1M HCl or saturated NH4Cl) while stirring vigorously. This protonates the alkyne, breaking down any trace metal acetylides and driving the metal into the aqueous phase.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic layer (containing the unreacted alkyne/product) using a halogenated solvent like Dichloromethane (DCM) to keep the waste stream consistent.

Phase 2: Containerization and Labeling

  • Select the Receptacle: Use a designated 10-liter square-section HDPE jerrican or a heavy-walled glass waste bottle[4]. Ensure the container has never held strong bases or heavy metal waste.

  • Transfer: Funnel the organic waste into the container. Do not exceed 80% of the container's total volume to allow for vapor expansion[4].

  • Labeling: Affix a standardized EHS hazardous waste tag. Explicitly list:

    • Chemicals: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, [Solvent Name].

    • Hazards: Halogenated, Toxic, Flammable, Reactive.

    • Warning: "Contains Terminal Alkyne & Nitroaromatic - DO NOT MIX WITH METALS OR BASES."

Phase 3: EHS Handover

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from direct sunlight and heat sources[3].

  • Manifesting: Submit a waste pickup request to your institution's EHS department, specifically noting the presence of organofluorines so they can route the waste to an HF-scrubber-equipped incinerator.

Disposal Workflow Visualization

The following decision tree illustrates the logical pathway for categorizing and disposing of this specific chemical waste safely.

G Start Waste Generation: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene Pure Pure / Unused Reagent Start->Pure Mixture Post-Reaction Mixture Start->Mixture Halogenated Collect as Halogenated Organic Waste Pure->Halogenated CheckMetals Contains Cu, Ag, or Hg Catalysts? Mixture->CheckMetals Quench Acidic Quench (e.g., NH4Cl) to Destroy Acetylides CheckMetals->Quench Yes CheckMetals->Halogenated No Quench->Halogenated EHS EHS Incineration (Requires HF Scrubber) Halogenated->EHS

Workflow for the safe segregation and disposal of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene. The information herein is s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene. The information herein is synthesized from established safety data for structurally related compounds to ensure a conservative and robust safety framework. The primary objective is to empower laboratory personnel with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby minimizing risk and ensuring procedural integrity.

Critical Hazard Assessment

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is not extensively documented on its own, but its structure—combining a nitroaromatic system, a trifluoromethyl group, and an ethynyl group—points to a specific hazard profile. Analysis of analogous compounds, such as 1-Nitro-3,5-bis(trifluoromethyl)benzene and other nitrated aromatics, allows for a reliable risk assessment.[1][2][3][4]

  • Flammability: The compound is expected to be a flammable liquid and vapor.[5][6] Vapors can form explosive mixtures with air, particularly with heating. It is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Irritancy: It is classified as a skin and serious eye irritant.[1][2][7] Direct contact can cause significant irritation.

  • Respiratory Effects: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][7]

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity and mutagenicity.[8][9] The trifluoromethyl group can also contribute to the overall toxicological profile.[10] While specific data for this compound is unavailable, it should be handled as a toxic substance.

  • Reactivity: The product is considered chemically stable under standard ambient conditions. However, it should be kept away from strong oxidizing agents.[2]

First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. The primary safety measures involve creating a controlled environment to minimize exposure.

  • Primary Engineering Control: Chemical Fume Hood: All handling of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[11]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and located near the workstation.[7]

  • Administrative Controls:

    • Develop a Standard Operating Procedure (SOP) specific to the experiment.

    • Restrict access to the area where the chemical is being used.

    • Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE.

Area of Protection Required PPE Critical Specification & Rationale (Why this is necessary)
Eyes & Face Safety Goggles & Full-Face ShieldGoggles: Provide a seal around the eyes to protect against splashes.[7] Face Shield: Must be worn over goggles to protect the entire face from splashes during transfers of larger volumes or energetic reactions.[13][14]
Hands Butyl Rubber Gloves (Double-Gloving Recommended)Butyl rubber is specified for its high resistance to nitro compounds.[15] A minimum thickness of 8 mil is recommended. Double-gloving provides an extra layer of protection against tears and permeation.
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat is essential due to the flammability of the compound.[16] It should have long sleeves with tight-fitting cuffs to protect the arms.
Respiratory NIOSH-Approved Respirator (As needed)A respirator with an organic vapor cartridge (e.g., type ABEK) may be required if there is a risk of exceeding exposure limits, such as during a spill or if engineering controls fail. Consult your institution's EHS for fit-testing and selection.
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from potential spills. Shoes should be made of a non-porous material.[13][16]

Safe Handling and Operations Workflow

The following procedural workflow is designed to ensure safety at every stage of handling. This process minimizes the risk of exposure and environmental contamination.

Workflow Diagram: Safe Handling of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

cluster_ppe Constant Requirement prep 1. Preparation - Verify fume hood function - Assemble all materials - Don full PPE handling 2. Chemical Handling - Work within fume hood - Ground equipment (static) - Use non-sparking tools - Keep container closed prep->handling Proceed to Handling post_handling 3. Post-Operation - Decontaminate work area - Clean glassware in hood - Inspect PPE for contamination handling->post_handling Experiment Complete disposal 4. Waste & PPE Disposal - Segregate waste streams - Dispose of contaminated gloves - Remove PPE in correct order post_handling->disposal Cleanup Complete ppe_check Continuous PPE Adherence

Caption: A procedural workflow for the safe handling of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene.

Step-by-Step Methodology
  • Pre-Operation Checks:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (glassware, stir plates, etc.) and reagents within the fume hood.

    • Don all required PPE as specified in the table above. Ensure gloves are inspected for integrity.

  • Handling and Use:

    • When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge.[6]

    • Use only non-sparking tools.[6]

    • Keep the container tightly closed when not in use to minimize vapor release.[11]

    • Perform all operations slowly and deliberately to avoid splashes.

  • Post-Operation Cleanup:

    • Before removing any equipment from the fume hood, decontaminate all surfaces that may have come into contact with the chemical.

    • The initial rinse of contaminated glassware should be collected as hazardous waste.[17]

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination:

      • Remove outer gloves.

      • Remove face shield and goggles.

      • Remove lab coat.

      • Remove inner gloves.

    • Wash hands and face thoroughly with soap and water after handling is complete.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills within a fume hood, use a suitable absorbent material (e.g., vermiculite or sand), collect it with non-sparking tools, and place it in a sealed container for disposal.[2] Do not let the product enter drains.

Logistical Plan for Waste Disposal

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: This compound is both a halogenated (due to the -CF3 group) and nitrated organic. It must be disposed of in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.[17]

  • Container Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the full chemical name and approximate concentration of all components.

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on institutional policy, but for highly toxic compounds, the first three rinses should be collected.[17]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must be placed in a sealed bag or container labeled as solid hazardous waste for disposal.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, ensuring a safe laboratory environment for all personnel.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound.
  • ResearchGate. Evolution of toxicity change for nitro- and trifluoromethyl-substituted mononitrobenzenes.
  • TCI Chemicals. (2025, January 31). Safety Data Sheet for 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures.
  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Angene Chemical. (2024, August 30). Safety Data Sheet for 1-Nitro-3-(trichloromethyl)benzene.
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  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 1-Nitro-4-(trifluoromethoxy)benzene.
  • ChemScene. (2026, January 23). Safety Data Sheet for 1-Ethynyl-4-(trifluoromethyl)benzene.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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  • NIST. Chemistry WebBook for Benzene, 1-nitro-3-(trifluoromethyl)-.
  • National Institutes of Health (NIH). (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.
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